C17:1 Anandamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H37NO2 |
|---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
(Z)-N-(2-hydroxyethyl)heptadec-10-enamide |
InChI |
InChI=1S/C19H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18-21/h7-8,21H,2-6,9-18H2,1H3,(H,20,22)/b8-7- |
InChI Key |
IGADVTJDHNVILM-FPLPWBNLSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCC(=O)NCCO |
Canonical SMILES |
CCCCCCC=CCCCCCCCCC(=O)NCCO |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to C17:1 Anandamide: Physicochemical Properties, Signaling Pathways, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(heptadeca-10Z-enoyl)ethanolamine, commonly known as C17:1 Anandamide (B1667382), is a monounsaturated endocannabinoid, a member of the N-acylethanolamine (NAE) family of lipid signaling molecules. While less studied than its polyunsaturated counterpart, arachidonoyl ethanolamide (Anandamide, AEA), C17:1 Anandamide is gaining interest for its potential role in various physiological processes. This technical guide provides a comprehensive overview of the physicochemical properties, known and putative signaling pathways, and detailed experimental protocols relevant to the study of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₇NO₂ | [1] |
| Molecular Weight | 311.50 g/mol | [1][2] |
| Appearance | Powder | [2] |
| Purity | >99% | [2] |
| Storage Temperature | -20°C | |
| Melting Point | Predicted: 53-59 °C | |
| Boiling Point | Predicted: 462.8±28.0 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | |
| pKa | Predicted: 14.83±0.70 | |
| logP | Predicted: 6.45 |
Signaling Pathways
While specific signaling pathways for this compound are not as extensively characterized as those for AEA, it is presumed to interact with several of the same targets due to structural similarity. The primary signaling pathways for NAEs involve cannabinoid receptors, transient receptor potential (TRP) channels, orphan G protein-coupled receptors (GPCRs), and peroxisome proliferator-activated receptors (PPARs).
Cannabinoid Receptor Signaling
Anandamides are well-known agonists of the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors. Activation of these receptors initiates a cascade of intracellular events, primarily through the inhibition of adenylyl cyclase and the modulation of ion channels.
References
Unveiling 10Z-Heptadecenoylethanolamide: A Technical Guide to Its Synthesis, Isolation, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 10Z-heptadecenoylethanolamide, a monoenoic N-acylethanolamine (NAE). While not as extensively studied as other NAEs like anandamide (B1667382) or palmitoylethanolamide, its unique C17:1 fatty acid structure presents an interesting subject for research in lipidomics and pharmacology. This document outlines a plausible synthetic route, detailed protocols for isolation and characterization, and explores its potential biosynthetic and signaling pathways based on the established knowledge of the NAE family. The information presented herein serves as a foundational resource for researchers aiming to investigate the chemical and biological properties of 10Z-heptadecenoylethanolamide.
Introduction
N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide array of physiological processes, including neurotransmission, inflammation, and energy metabolism. These molecules are typically synthesized on-demand from cell membrane precursors. The biological activity of an NAE is largely determined by the structure of its fatty acyl chain. 10Z-heptadecenoylethanolamide is an NAE derived from 10Z-heptadecenoic acid, a C17:1 monounsaturated fatty acid found as a trace component in ruminant fats and milk.[1] The study of less common NAEs like 10Z-heptadecenoylethanolamide is crucial for a comprehensive understanding of the full spectrum of NAE signaling and for the potential discovery of novel therapeutic agents.
Synthesis and Isolation
Given the lack of documented natural isolation procedures for 10Z-heptadecenoylethanolamide, a chemical synthesis approach is the most direct method for obtaining this compound for research purposes.
Proposed Synthetic Pathway
A standard and efficient method for the synthesis of 10Z-heptadecenoylethanolamide is the direct acylation of ethanolamine (B43304) with 10Z-heptadecenoyl chloride.
Caption: Proposed synthesis of 10Z-heptadecenoylethanolamide.
Experimental Protocol: Synthesis
-
Acyl Chloride Formation: 10Z-Heptadecenoic acid is refluxed with an excess of thionyl chloride in an inert solvent (e.g., dichloromethane) for 2-3 hours. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude 10Z-heptadecenoyl chloride.
-
Acylation of Ethanolamine: The crude acyl chloride is dissolved in an appropriate solvent like dichloromethane (B109758) and slowly added to a cooled solution of ethanolamine in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct. The reaction is stirred at room temperature overnight.
-
Work-up and Purification: The reaction mixture is washed sequentially with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel.
Experimental Protocol: Isolation and Purification from a Synthetic Reaction
-
Extraction: The crude reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer containing the product is collected.
-
Chromatography: The extracted product is subjected to column chromatography using a silica gel stationary phase and a mobile phase gradient of hexane (B92381) and ethyl acetate.
-
Purity Assessment: The purity of the isolated fractions is assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
-
Structure Confirmation: The chemical structure of the purified 10Z-heptadecenoylethanolamide is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Analytical Characterization
Accurate identification and quantification of 10Z-heptadecenoylethanolamide require robust analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the analysis of NAEs due to its high sensitivity and selectivity.
Table 1: Hypothetical LC-MS/MS Parameters for 10Z-Heptadecenoylethanolamide
| Parameter | Value |
| LC Column | C18 reverse-phase |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion (m/z) | Characteristic fragment (e.g., corresponding to the ethanolamine head group) |
| Collision Energy | Optimized for fragmentation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural elucidation of the synthesized compound.
Table 2: Predicted ¹H NMR Chemical Shifts for 10Z-Heptadecenoylethanolamide
| Protons | Predicted Chemical Shift (ppm) |
| -CH=CH- (olefinic) | 5.3-5.4 |
| -CH₂-NH- | 3.3-3.4 |
| -CH₂-OH | 3.6-3.7 |
| -NH- (amide) | 6.0-6.5 (broad) |
| -CH₂-C=O (alpha to carbonyl) | 2.1-2.2 |
| Terminal -CH₃ | 0.8-0.9 |
Potential Biological Pathways
While the specific biological roles of 10Z-heptadecenoylethanolamide are yet to be determined, its functions can be inferred from the well-established pathways of other NAEs.
Biosynthesis Pathway
The biosynthesis of NAEs is a two-step process initiated from membrane phospholipids.
Caption: Putative biosynthetic pathway of 10Z-heptadecenoylethanolamide.
This pathway involves the N-acylation of phosphatidylethanolamine (PE) with 10Z-heptadecenoyl-CoA to form N-(10Z-heptadecenoyl)-phosphatidylethanolamine (NAPE), which is then cleaved by a NAPE-specific phospholipase D (NAPE-PLD) to release 10Z-heptadecenoylethanolamide.
Potential Signaling Pathways
NAEs exert their effects by interacting with various cellular targets. Based on the activities of other NAEs, 10Z-heptadecenoylethanolamide could potentially modulate the following pathways:
-
Endocannabinoid System: It may act as a ligand for cannabinoid receptors (CB1 and CB2) or modulate the activity of the primary endocannabinoids, anandamide and 2-AG, by inhibiting their degradation (e.g., by FAAH).
-
PPAR Activation: Some NAEs are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which are involved in regulating lipid metabolism and inflammation.
-
TRP Channel Modulation: Transient receptor potential (TRP) channels, such as TRPV1, are also targets for certain NAEs, playing a role in pain and temperature sensation.
Caption: Potential signaling targets of 10Z-heptadecenoylethanolamide.
Future Directions
The study of 10Z-heptadecenoylethanolamide is in its infancy. Future research should focus on:
-
Confirmation of Natural Occurrence: Lipidomics studies of various biological tissues, particularly those rich in 10Z-heptadecenoic acid, are needed to confirm its presence in nature.
-
Pharmacological Profiling: A comprehensive screening of 10Z-heptadecenoylethanolamide against a panel of relevant receptors and enzymes will elucidate its biological activity.
-
In Vivo Studies: Investigations into the physiological and behavioral effects of this compound in animal models will provide insights into its potential therapeutic applications.
Conclusion
10Z-Heptadecenoylethanolamide represents an under-explored member of the N-acylethanolamine family. This technical guide provides a foundational framework for its synthesis, isolation, and characterization, as well as a basis for investigating its potential biological significance. The methodologies and pathways described herein are intended to facilitate further research into this and other novel lipid signaling molecules, ultimately contributing to a deeper understanding of lipid biology and the development of new therapeutic strategies.
References
The Endogenous Occurrence of C17:1 Anandamide in Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the current scientific understanding regarding the endogenous occurrence of N-heptadecenoyl-ethanolamine (C17:1 anandamide). Despite the commercial availability of a C17:1 anandamide (B1667382) standard for research purposes, a thorough review of existing scientific literature reveals a notable absence of quantitative data confirming its natural presence in any mammalian tissues.
This document will therefore focus on the following key areas:
-
A detailed exploration of the established biosynthetic and degradation pathways for the broader class of N-acylethanolamines (NAEs), including the well-studied endocannabinoid anandamide (AEA).
-
An analysis of the substrate specificities of the key enzymes involved in NAE metabolism, providing a theoretical framework for the potential endogenous production and turnover of this compound.
-
Comprehensive experimental protocols for the extraction, purification, and quantification of NAEs from biological matrices, which could be readily adapted for the investigation of this compound.
-
Visual diagrams of the relevant biochemical pathways and a standard experimental workflow to aid in conceptual understanding.
It is the aim of this guide to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore the potential existence and physiological relevance of this compound.
Endogenous Occurrence of this compound: Current State of Knowledge
As of the date of this publication, there are no peer-reviewed scientific studies that report the quantitative detection of endogenous this compound in any mammalian tissue or biofluid. While numerous studies have focused on the quantification of other N-acylethanolamines (NAEs), particularly the endocannabinoid N-arachidonoylethanolamine (anandamide, C20:4-AEA), a specific focus on odd-chain fatty acid-derived NAEs such as this compound is absent from the current literature.
A synthetic standard of this compound is commercially available and has been utilized in research primarily as an internal standard for the quantification of other endocannabinoids by mass spectrometry and as a substrate to characterize the activity of NAE-metabolizing enzymes like N-acylethanolamine acid amidase (NAAA). The use of this compound in experimental settings underscores its chemical stability and suitability for analytical methods, but it does not in itself confirm its presence as a naturally occurring molecule in biological systems.
The lack of evidence for endogenous this compound may be due to several factors, including:
-
Its complete absence or presence only in exceptionally low, currently undetectable concentrations.
-
A lack of specific investigation, with most lipidomics and endocannabinoid profiling studies focusing on a predefined list of more abundant and well-characterized NAEs.
-
Rapid metabolic turnover that prevents its accumulation to detectable levels.
Further targeted research employing highly sensitive mass spectrometry-based methods is required to definitively ascertain the presence or absence of endogenous this compound in tissues.
Biosynthesis and Degradation of N-Acylethanolamines (NAEs)
The potential for the endogenous existence of this compound is contingent on the ability of the NAE metabolic machinery to utilize C17:1-containing substrates. NAEs are synthesized and degraded through a series of enzymatic steps.
Biosynthesis of NAEs
The primary pathway for the biosynthesis of NAEs, including anandamide, involves the formation and subsequent hydrolysis of N-acyl-phosphatidylethanolamine (NAPE).[1][2] This process can be summarized in two main steps:
-
N-Acylation of Phosphatidylethanolamine (B1630911) (PE): An acyl group is transferred from a donor phospholipid, such as phosphatidylcholine (PC), to the head group of phosphatidylethanolamine (PE), forming NAPE. This reaction is catalyzed by N-acyltransferases (NATs).[3] There are both Ca2+-dependent and Ca2+-independent forms of NATs.[3]
-
Hydrolysis of NAPE: The NAPE molecule is then hydrolyzed to release the NAE. Several enzymes can catalyze this step, with the most well-characterized being NAPE-specific phospholipase D (NAPE-PLD).[3] Alternative pathways for NAPE hydrolysis have also been identified, involving enzymes such as α/β-hydrolase domain containing 4 (ABHD4), glycerophosphodiesterase 1 (GDE1), and phospholipase C (PLC).[4][5]
The fatty acid composition of the resulting NAE is determined by the acyl chain that is transferred to PE in the initial step. Therefore, the endogenous production of this compound would necessitate the presence of C17:1 fatty acyl chains in the donor phospholipids (B1166683) and the ability of NATs to recognize and transfer this specific acyl group. While the substrate specificity of NATs is broad, specific studies on their activity with odd-chain fatty acids like C17:1 are limited.
Degradation of NAEs
The biological activity of NAEs is terminated through enzymatic hydrolysis, which breaks the amide bond to yield a free fatty acid and ethanolamine. Two key enzymes are responsible for the degradation of NAEs:
-
Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of anandamide and other long-chain unsaturated NAEs.[6][7] It is a serine hydrolase located on the membrane of the endoplasmic reticulum.[8] The substrate specificity of FAAH is relatively broad, and it is known to hydrolyze various fatty acid amides.[6] Studies have shown that FAAH has a preference for longer acyl chains (9 carbons or more).[9]
-
N-Acylethanolamine Acid Amidase (NAAA): NAAA is a lysosomal enzyme that preferentially hydrolyzes saturated and monounsaturated NAEs, such as N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA).[8] Its activity is optimal at an acidic pH.
The potential for this compound to be hydrolyzed by FAAH or NAAA would depend on the specificities of these enzymes for an NAE with a C17:1 acyl chain. Given their known substrate preferences, it is plausible that one or both of these enzymes could degrade this compound.
Signaling Pathways and Experimental Workflows
To provide a conceptual framework for the study of NAEs, the following diagrams illustrate the general signaling pathways and a typical experimental workflow for their quantification.
Caption: General Biosynthesis and Degradation Pathway of N-Acylethanolamines (NAEs).
Caption: Experimental Workflow for NAE Quantification.
Experimental Protocols
The following section details a general methodology for the extraction, purification, and quantification of NAEs from biological tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol can be adapted for the targeted analysis of this compound.
Materials and Reagents
-
Solvents: Methanol (B129727), Chloroform (B151607), Acetonitrile (B52724), Water (LC-MS grade)
-
Internal Standards: Deuterated NAE standards (e.g., AEA-d8, PEA-d4, OEA-d4, and a synthesized this compound-d4 if available)
-
Solid-Phase Extraction (SPE) Cartridges: C18 or other appropriate stationary phase
-
Homogenizer: Tissue homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Centrifuge: Refrigerated centrifuge capable of at least 3000 x g
-
Nitrogen Evaporator: For solvent evaporation
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Sample Preparation and Lipid Extraction
-
Tissue Homogenization:
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Add ice-cold methanol containing the internal standards. The amount of internal standard should be optimized based on the expected concentration range of the analytes.
-
Homogenize the tissue thoroughly using a suitable homogenizer. Keep the sample on ice throughout this process to minimize enzymatic activity.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the tissue homogenate, add chloroform and water in a ratio that results in a final solvent mixture of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 15 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Repeat the extraction of the upper aqueous phase with chloroform and combine the organic phases.
-
Sample Purification by Solid-Phase Extraction (SPE)
-
Solvent Evaporation:
-
Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen.
-
-
SPE Cleanup:
-
Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., chloroform).
-
Condition the SPE cartridge with methanol followed by the equilibration solvent (e.g., chloroform).
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove neutral lipids.
-
Elute the NAEs with a more polar solvent mixture (e.g., methanol or a mixture of chloroform and methanol). The exact solvent composition for washing and elution should be optimized for the specific NAEs of interest.
-
LC-MS/MS Quantification
-
Sample Reconstitution:
-
Evaporate the eluate from the SPE step to dryness under nitrogen.
-
Reconstitute the sample in a small, precise volume of the initial mobile phase for LC-MS/MS analysis (e.g., 50-100 µL).
-
-
Chromatographic Separation:
-
Inject an aliquot of the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. The gradient should be optimized to achieve good separation of the different NAEs.
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Perform detection using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
For each NAE and its corresponding internal standard, specific precursor-to-product ion transitions must be determined and optimized. For this compound, the precursor ion would be [M+H]+, and a characteristic product ion would be monitored.
-
Data Analysis and Quantification
-
Quantify the endogenous NAEs by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard.
-
Generate a calibration curve using known concentrations of analytical standards and their corresponding internal standards to determine the absolute concentration of the NAEs in the tissue samples.
-
Express the final concentrations as pmol/g or ng/g of tissue.
Conclusion and Future Directions
Future research should focus on:
-
Targeted Lipidomics: Employing sensitive and specific LC-MS/MS methods, as detailed in this guide, to explicitly search for this compound and other odd-chain NAEs in a variety of tissues and under different physiological and pathological conditions.
-
Enzyme Substrate Specificity Studies: Characterizing the activity of N-acyltransferases, FAAH, and NAAA with C17:1-containing substrates to determine the feasibility of this compound biosynthesis and degradation.
-
Functional Studies: Should endogenous this compound be discovered, further research will be necessary to elucidate its physiological role and its potential interactions with cannabinoid receptors and other cellular targets.
This guide provides the necessary background and methodological framework for the scientific community to pursue these research avenues and to ultimately determine the significance, if any, of this compound in biology and medicine.
References
- 1. Non‐endocannabinoid N‐acylethanolamines and 2‐monoacylglycerols in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic formation of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 5. Anandamide and its metabolites: what are their roles in the kidney? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
A Comparative Structural Elucidation of C17:1 Anandamide and Anandamide (AEA): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (AEA), or N-arachidonoylethanolamine, is a well-characterized endocannabinoid that plays a crucial role in various physiological processes by interacting with cannabinoid receptors. Its structural analog, C17:1 Anandamide (10Z-heptadecenoylethanolamide), a less-studied N-acylethanolamine (NAE) with an odd-numbered carbon chain, presents an intriguing subject for comparative analysis. This technical guide provides a detailed examination of the structural elucidation, biosynthesis, degradation, and receptor interactions of this compound in contrast to the benchmark endocannabinoid, AEA. All quantitative data are summarized for direct comparison, and detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development.
Chemical Structure and Properties
Anandamide and this compound are both N-acylethanolamines, differing primarily in the length and degree of unsaturation of their fatty acid chains. These structural differences are expected to influence their physicochemical properties and biological activity.
Table 1: Chemical Properties of Anandamide (AEA) vs. This compound
| Property | Anandamide (AEA) | This compound |
| Systematic Name | N-(2-hydroxyethyl)icosa-5Z,8Z,11Z,14Z-tetraenamide | (10Z)-N-(2-hydroxyethyl)heptadec-10-enamide |
| Molecular Formula | C22H37NO2 | C19H37NO2 |
| Molar Mass | 347.53 g/mol | 311.53 g/mol |
| Fatty Acid Chain | Arachidonic acid (20:4, n-6) | Heptadecenoic acid (17:1, n-7) |
| Unsaturation | Four cis double bonds | One cis double bond |
Structural Elucidation: Methodologies and Expected Outcomes
The structural elucidation of NAEs like AEA and this compound relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Experimental Protocol: LC-MS/MS for N-acylethanolamine Analysis
-
Lipid Extraction: Tissues or cells are homogenized in a chloroform/methanol mixture.
-
Solid-Phase Extraction (SPE): The lipid extract is purified using a C18 SPE column to isolate the NAE fraction.
-
LC Separation: The NAE fraction is separated using a reverse-phase C18 column with a gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
MS/MS Analysis: The eluted compounds are ionized using electrospray ionization (ESI) in positive mode and analyzed by a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM). The characteristic precursor-to-product ion transition for NAEs is the loss of the ethanolamine (B43304) head group (m/z 62).
Table 2: Expected Mass Spectrometry Data for AEA and this compound
| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) |
| Anandamide (AEA) | 348.3 | 62.1 (and others from the fatty acid chain) |
| This compound | 312.3 | 62.1 (and others from the fatty acid chain) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: 1H and 13C NMR for Structural Confirmation
-
Sample Preparation: Purified NAE samples are dissolved in a deuterated solvent (e.g., CDCl3).
-
1H NMR Analysis: Provides information on the number and chemical environment of protons, including the characteristic signals for the ethanolamine moiety and the double bonds in the fatty acid chain.
-
13C NMR Analysis: Determines the number and types of carbon atoms, confirming the length of the acyl chain and the presence of amide and alcohol functional groups.
While specific NMR data for this compound is not widely available, the expected spectra would show characteristic peaks for the N-acylethanolamine head group similar to AEA, with differences in the signals corresponding to the 17-carbon monounsaturated fatty acid chain.
Biosynthesis and Degradation Pathways
The metabolic pathways for NAEs are generally conserved. However, the specific enzyme kinetics for this compound are not as well-defined as those for AEA.
Biosynthesis
The primary pathway for the biosynthesis of NAEs involves the transfer of a fatty acid from a phospholipid to phosphatidylethanolamine (B1630911) (PE) to form N-acyl-phosphatidylethanolamine (NAPE), which is then cleaved to release the NAE.
Biosynthesis of this compound.
Degradation
The primary enzyme responsible for the degradation of AEA is Fatty Acid Amide Hydrolase (FAAH). It is presumed that FAAH also degrades this compound, though specific kinetic data is limited.
Degradation of this compound.
Receptor Interactions and Biological Activity
AEA is a partial agonist at cannabinoid receptors CB1 and CB2 and also interacts with the transient receptor potential vanilloid 1 (TRPV1) channel. The biological activity of this compound is not well characterized, but it is expected to interact with the same targets, albeit with potentially different affinities and efficacies.
Table 3: Receptor Binding Affinities (Ki) of Anandamide (AEA)
| Receptor | Anandamide (AEA) Ki (nM) |
| CB1 | 89 |
| CB2 | 371 |
| TRPV1 (EC50) | ~1 µM |
Note: Specific binding affinity data for this compound is not currently available in the public domain and requires further experimental investigation.
AEA and Predicted this compound Signaling.
Conclusion and Future Directions
The structural and metabolic pathways of Anandamide (AEA) are well-established, providing a solid framework for understanding other N-acylethanolamines. This compound, as an odd-chain NAE, represents a compelling area for future research. While its fundamental chemical structure is known, a significant gap exists in our understanding of its specific biosynthesis and degradation kinetics, as well as its pharmacological profile at cannabinoid and other receptors.
Future research should focus on:
-
Quantitative analysis of this compound levels in various tissues to understand its physiological relevance.
-
Enzymatic assays to determine the kinetic parameters of FAAH and N-acyltransferases for this compound.
-
Receptor binding and functional assays to elucidate the affinity and efficacy of this compound at CB1, CB2, TRPV1, and other potential targets.
-
In vivo studies to determine the physiological and pathological roles of this specific endocannabinoid.
A deeper understanding of this compound will not only broaden our knowledge of the endocannabinoid system but may also open new avenues for the development of novel therapeutics targeting this complex signaling network.
C17:1 Anandamide interaction with cannabinoid receptors CB1 and CB2.
An In-Depth Technical Guide to the Interaction of N-Acylethanolamines with Cannabinoid Receptors CB1 and CB2, with a focus on C17:1 Anandamide (B1667382)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between endocannabinoid-like molecules and the cannabinoid receptors CB1 and CB2. While the primary focus is on the lesser-known C17:1 anandamide (N-heptadecenoylethanolamine), this document synthesizes the broader knowledge from its well-studied counterpart, anandamide (AEA), to build a predictive framework. It includes a detailed examination of receptor binding affinities, functional signaling pathways, and the experimental protocols essential for their study. Quantitative data are presented in structured tables, and complex biological processes are clarified with custom-generated Graphviz diagrams, adhering to strict visualization standards for clarity and precision.
Introduction: The Endocannabinoid System and N-Acylethanolamines
The endocannabinoid system (ECS) is a critical neuromodulatory and immunomodulatory system comprising cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation[1]. The two primary G protein-coupled receptors (GPCRs) of the ECS are the Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2)[2][3]. CB1 receptors are predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in immune cells, playing a role in inflammatory processes[2][4].
Anandamide (N-arachidonoylethanolamide, AEA) was the first endocannabinoid identified. It is part of a larger family of lipid signaling molecules known as N-acylethanolamines (NAEs). The structure of an NAE, particularly the length and degree of unsaturation of the acyl chain, is a critical determinant of its biological activity. While AEA (C20:4) is a partial agonist at CB1/CB2 receptors, other NAEs with saturated or monounsaturated fatty acid chains, such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), are far more abundant but do not bind effectively to cannabinoid receptors, instead targeting other receptors like PPARα.
This guide specifically addresses this compound (N-heptadecenoylethanolamine), a monounsaturated C17 NAE. Direct experimental data for this specific molecule is scarce in publicly available literature. However, by examining the structure-activity relationships (SAR) of related NAEs, we can infer its likely pharmacological profile.
Quantitative Analysis of Receptor Interactions
Quantitative data on the binding affinity (Ki) and functional potency (EC50) of ligands are crucial for understanding their interaction with receptors. While direct data for this compound is not available, the tables below summarize data for anandamide (AEA) and highlight key SAR findings for related long-chain NAEs. This comparative data suggests that monounsaturated NAEs like this compound would likely exhibit low affinity for both CB1 and CB2 receptors. Studies have shown that replacing the polyunsaturated arachidonyl tail of anandamide with saturated or monounsaturated tails like oleyl results in analogues with significantly reduced affinities for both receptors.
Table 1: Binding Affinities (Ki) of Anandamide and Related Ligands at CB1 and CB2 Receptors
| Compound | Receptor | Ki (nM) | Assay Type | Source |
| Anandamide (AEA) | Human CB1 | 61 - 89 | Radioligand Binding ([³H]CP55,940) | |
| Anandamide (AEA) | Human CB2 | 371 - 1940 | Radioligand Binding ([³H]CP55,940) | |
| CP55,940 (Agonist) | Human CB1 | 0.5 - 5.0 | Radioligand Binding ([³H]CP55,940) | |
| CP55,940 (Agonist) | Human CB2 | 0.69 - 2.8 | Radioligand Binding ([³H]CP55,940) | |
| SR141716A (Antagonist) | Human CB1 | 1.98 | Radioligand Binding | |
| SR141716A (Antagonist) | Human CB2 | >1000 | Radioligand Binding |
Note: Ki values can vary between studies based on experimental conditions, such as tissue preparation and radioligand used.
Table 2: Functional Potencies (EC50) of Anandamide at CB1 and CB2 Receptors
| Compound | Receptor | Assay Type | EC50 (nM) | Efficacy | Source |
| Anandamide (AEA) | Human CB1 | [³⁵S]GTPγS Binding | 130 - 660 | Partial Agonist | General Literature |
| Anandamide (AEA) | Human CB2 | [³⁵S]GTPγS Binding | 180 - 1200 | Partial Agonist | General Literature |
| Anandamide (AEA) | Human CB1 | cAMP Inhibition | 50 - 200 | Partial Agonist | General Literature |
Note: EC50 values represent the concentration of a ligand that provokes a response halfway between the baseline and maximum response. Efficacy describes the maximal response induced by the ligand.
Cannabinoid Receptor Signaling Pathways
Upon activation by an agonist like anandamide, CB1 and CB2 receptors initiate intracellular signaling cascades. Both receptors primarily couple to inhibitory G proteins of the Gi/o family. This coupling leads to the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP). Beyond cAMP modulation, the signaling pathways are complex and can involve other effectors.
CB1 Receptor Signaling
CB1 receptor activation modulates numerous downstream effectors. The primary pathway involves Gi/o-mediated inhibition of adenylyl cyclase. Additionally, the Gβγ subunits released upon G protein activation can directly modulate ion channels, leading to the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels. CB1 activation also stimulates the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, JNK, and p38 MAPK, which are involved in regulating gene expression and cell fate.
Caption: CB1 receptor signaling cascade upon agonist binding.
CB2 Receptor Signaling
Similar to CB1, the CB2 receptor couples to Gi/o proteins to inhibit adenylyl cyclase and reduce cAMP levels. This action is central to its role in modulating immune cell function, such as cytokine release. CB2 activation also robustly activates the MAPK signaling pathway, which is crucial for its effects on cell proliferation, differentiation, and apoptosis in the immune system. While both receptors share the MAPK pathway, the specific downstream consequences can differ due to cell-type-specific expression of signaling components. In some systems, CB2 has also been shown to couple to Gαs proteins, leading to an increase in cAMP.
Caption: CB2 receptor signaling cascade in an immune cell.
Key Experimental Methodologies
Characterizing the interaction of a ligand like this compound with cannabinoid receptors requires specific in-vitro assays. The two primary types are radioligand binding assays to determine affinity and functional assays to determine potency and efficacy.
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol Overview:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 or CHO cells stably transfected with human CB1 or CB2) are prepared via homogenization and centrifugation.
-
Assay Incubation: Membranes are incubated in an assay buffer with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (the "competitor").
-
Defining Controls:
-
Total Binding: Radioligand + Membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + Membranes + a saturating concentration of a non-radiolabeled, high-affinity ligand (e.g., WIN 55,212-2) to block all specific receptor binding.
-
-
Separation: The reaction is terminated by rapid filtration through glass fiber filter plates, separating the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated (Total Binding - NSB). The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
References
- 1. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
In Vitro Biological Activity of C17:1 Anandamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro biological activity of C17:1 Anandamide (Heptadecenoylethanolamide). While specific quantitative data for this particular endocannabinoid analogue is limited in publicly available literature, this document extrapolates its expected activities based on the well-established pharmacology of Anandamide (AEA). It details the primary molecular targets, including cannabinoid receptors (CB1 and CB2), the orphan G protein-coupled receptor 55 (GPR55), and the transient receptor potential vanilloid 1 (TRPV1) channel. Furthermore, the guide outlines its metabolism via fatty acid amide hydrolase (FAAH). Detailed experimental protocols for key in vitro assays are provided to enable researchers to investigate the biological activity of this compound. Signaling pathways and experimental workflows are visualized through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the molecular mechanisms.
Introduction
Anandamide (N-arachidonoylethanolamine, AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, mood, appetite, and memory. Its effects are mediated through interaction with a range of molecular targets. This compound, also known as heptadecenoylethanolamide, is a less-studied analogue of AEA characterized by a 17-carbon fatty acid chain with one degree of unsaturation. Understanding the in vitro biological activity of this compound is essential for elucidating its potential physiological roles and therapeutic applications. This guide summarizes the expected biological activities and provides the necessary technical information for its in vitro characterization.
Molecular Targets and Biological Activity
Based on the known pharmacology of other N-acylethanolamines, this compound is expected to interact with the following primary molecular targets:
-
Cannabinoid Receptors (CB1 and CB2): Anandamide is a partial agonist at both CB1 and CB2 receptors. It is anticipated that this compound will also exhibit affinity for these receptors, though its potency and efficacy may differ. The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is primarily found in immune cells.
-
G Protein-Coupled Receptor 55 (GPR55): Anandamide has been shown to act as an agonist at GPR55, a receptor implicated in various physiological processes, including inflammation and cancer cell proliferation.[1][2][3][4] It is plausible that this compound also modulates GPR55 activity.
-
Transient Receptor Potential Vanilloid 1 (TRPV1): Anandamide is a known agonist of the TRPV1 channel, a non-selective cation channel involved in pain perception and inflammation.[5] The interaction of this compound with TRPV1 is therefore an important area of investigation.
-
Fatty Acid Amide Hydrolase (FAAH): Anandamide is primarily degraded by the enzyme FAAH through hydrolysis. The structural similarity of this compound suggests that it is also a substrate for FAAH, and its rate of hydrolysis will determine its biological half-life.
Quantitative Data
Table 1: Receptor Binding Affinities (Ki)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) |
| Anandamide (C20:4) | 89 | 371 |
| This compound | Data not available | Data not available |
Table 2: Functional Potencies (EC50/IC50)
| Compound | CB1 Receptor (EC50, nM) | CB2 Receptor (EC50, nM) | GPR55 (EC50, nM) | TRPV1 (EC50, nM) |
| Anandamide (C20:4) | 31 | 27 | 18 | ~261 |
| This compound | Data not available | Data not available | Data not available | Data not available |
Table 3: Enzymatic Hydrolysis by FAAH
| Substrate | Km (µM) | Vmax (pmol/min/mg protein) |
| Anandamide (C20:4) | Varies by tissue/cell type | Varies by tissue/cell type |
| This compound | Data not available | Data not available |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the biological activity of this compound.
Radioligand Binding Assay for CB1 and CB2 Receptors
This protocol is adapted from standard methods for determining the binding affinity of a compound to cannabinoid receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]CP-55,940.
-
Non-specific binding control: WIN 55,212-2 (10 µM).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
This compound stock solution (in DMSO or ethanol).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 50 µL of WIN 55,212-2 (for non-specific binding) or 50 µL of this compound dilution.
-
50 µL of radioligand ([3H]CP-55,940) at a concentration close to its Kd.
-
100 µL of membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Calcium Mobilization Assay for GPR55 and TRPV1 Activation
This protocol measures changes in intracellular calcium concentration upon receptor activation.
Objective: To determine the potency (EC50) of this compound in activating GPR55 or TRPV1.
Materials:
-
Cells expressing human GPR55 or TRPV1 (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Seed cells in microplates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Add the this compound dilutions to the wells and immediately start recording the fluorescence intensity over time.
-
Measure the peak fluorescence response for each concentration.
-
Plot the dose-response curve and determine the EC50 value using non-linear regression.
Calcium Mobilization Assay Workflow
FAAH Activity Assay
This protocol describes a fluorometric method to measure the enzymatic activity of FAAH.
Objective: To determine the kinetic parameters (Km and Vmax) of FAAH for the hydrolysis of this compound. (Note: This protocol assumes a fluorogenic substrate analogue of this compound is available. Alternatively, a radiochromatographic assay can be used with radiolabeled this compound).
Materials:
-
Source of FAAH enzyme (e.g., rat liver microsomes or recombinant human FAAH).
-
Fluorogenic substrate (e.g., a C17:1-coumarin amide derivative).
-
Assay buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.
-
FAAH inhibitor for control (e.g., URB597).
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the fluorogenic C17:1 substrate in assay buffer.
-
In a 96-well plate, add:
-
Enzyme preparation (e.g., 10 µg of microsomal protein).
-
Assay buffer to a final volume of 100 µL.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate dilutions.
-
Immediately measure the increase in fluorescence over time in a kinetic mode (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Determine the initial velocity (rate of fluorescence increase) for each substrate concentration.
-
Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
FAAH Activity Assay Workflow
Signaling Pathways
Upon binding to its G protein-coupled receptors (GPCRs) like CB1, CB2, and GPR55, this compound is expected to initiate intracellular signaling cascades.
CB1/CB2 Receptor Signaling
Activation of CB1 and CB2 receptors, which are Gi/o-coupled, typically leads to:
-
Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
-
Modulation of ion channels, including inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.
-
Activation of mitogen-activated protein kinase (MAPK) pathways.
CB1/CB2 Receptor Signaling Pathway
GPR55 Signaling
GPR55 is coupled to Gα12/13 and Gq proteins, and its activation can lead to:
-
Activation of RhoA, leading to cytoskeletal rearrangements.
-
Activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
-
Activation of the JNK signaling pathway.
GPR55 Signaling Pathway
TRPV1 Channel Gating
As a ligand-gated ion channel, the activation of TRPV1 by this compound would lead to a direct influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of downstream signaling events.
TRPV1 Channel Gating by this compound
Conclusion
This compound represents an understudied endocannabinoid-like molecule with the potential for unique biological activities. This technical guide provides a framework for its in vitro characterization, including detailed experimental protocols and an overview of its likely molecular targets and signaling pathways. The lack of specific quantitative data for this compound highlights a significant knowledge gap and underscores the need for further research to fully elucidate its pharmacological profile and potential therapeutic relevance. The methodologies and information presented herein are intended to facilitate these future investigations.
References
- 1. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Anandamide exerts its antiproliferative actions on cholangiocarcinoma by activation of the GPR55 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
C17:1 Anandamide: A Novel Bioactive Lipid - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of C17:1 Anandamide (B1667382) (N-heptadecenoyl-ethanolamine), a novel and increasingly significant bioactive lipid. While structurally similar to the well-studied endocannabinoid Anandamide (AEA), C17:1 Anandamide possesses a unique seventeen-carbon, monounsaturated acyl chain that may confer distinct biochemical and pharmacological properties. This document details its known biological roles, summarizes key quantitative data, provides established experimental protocols for its study, and visualizes its putative signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential and physiological significance of this emerging N-acylethanolamine.
Introduction
N-acylethanolamines (NAEs) are a class of lipid mediators that play crucial roles in a variety of physiological processes, including neurotransmission, inflammation, and energy metabolism. The most extensively studied NAE is N-arachidonoylethanolamine (Anandamide, AEA), an endogenous ligand for the cannabinoid receptors CB1 and CB2. This compound, or 10Z-heptadecenoylethanolamide, is a less common NAE distinguished by its odd-chain monounsaturated fatty acid structure. Initially utilized as an internal standard in mass spectrometry due to its structural similarity to other endocannabinoids, recent research has highlighted its potential as a bioactive molecule in its own right, particularly in the context of cocaine-induced endocannabinoid signaling.[1] This guide aims to consolidate the current knowledge on this compound to facilitate further investigation into its unique biological functions.
Biochemical Properties and Quantitative Data
Understanding the specific biochemical interactions of this compound is crucial for elucidating its physiological role. While comprehensive quantitative data remains an active area of research, this section summarizes the available information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₇NO₂ | [2] |
| Molecular Weight | 311.50 g/mol | [2] |
| Exact Mass | 311.2824 | [2] |
| Synonyms | 10Z-heptadecenoylethanolamide, N-heptadecenoyl-ethanolamine | [1][2] |
| Purity | >99% (commercially available) | [2] |
| Storage Temperature | -20°C | [2] |
Table 2: Receptor Binding and Enzyme Interaction Data (Comparative)
| Compound | CB1 Receptor Binding Affinity (Ki) | CB2 Receptor Binding Affinity (Ki) | FAAH Kinetics | NAAA Substrate |
| Anandamide (AEA) | 61 - 543 nM | 279 - 1940 nM | Yes (Hydrolyzed) | No |
| This compound | Data not available | Data not available | Putative Substrate | Yes[1] |
Note: Specific quantitative data for this compound's binding affinity to cannabinoid receptors and its kinetics with FAAH are not yet available in the public domain. The information provided for AEA is for comparative purposes. The use of this compound as a substrate for N-acylethanolamine acid amidase (NAAA) has been noted.[1]
Signaling Pathways
The signaling pathways of this compound are presumed to be similar to those of other N-acylethanolamines, primarily involving interaction with cannabinoid receptors and subsequent downstream signaling cascades. However, its specific receptor affinities and potential for biased agonism are yet to be determined.
Putative Biosynthesis Pathway
The biosynthesis of N-acylethanolamines, including likely this compound, occurs on-demand from membrane phospholipids. The canonical pathway involves a two-step enzymatic process.
Caption: Putative biosynthesis pathway of this compound.
Putative Signaling and Degradation Pathway
Once synthesized, this compound is likely released into the extracellular space to interact with target receptors. Its signaling is terminated by cellular uptake and subsequent enzymatic degradation.
Caption: Putative signaling and degradation pathway of this compound.
Experimental Protocols
The following protocols are based on established methods for the analysis of anandamide and other N-acylethanolamines and can be adapted for the study of this compound.
Quantification by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of this compound from biological matrices.
Workflow Diagram:
Caption: Workflow for LC-MS/MS quantification of this compound.
Materials:
-
Biological matrix (e.g., plasma, brain tissue)
-
This compound analytical standard
-
Deuterated this compound internal standard (if available)
-
Acetonitrile, Methanol, Ethyl Acetate, Hexane (LC-MS grade)
-
Formic acid
-
Centrifuge, Nitrogen evaporator
Procedure:
-
Sample Preparation: To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube and add 1 mL of ethyl acetate/hexane (9:1, v/v). Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.
-
Evaporation and Reconstitution: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase column. Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). Detection is achieved by tandem mass spectrometry in positive electrospray ionization (ESI+) mode, monitoring for the specific precursor-to-product ion transition for this compound.
Table 3: Exemplary LC-MS/MS Parameters
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI+ |
| Precursor Ion (m/z) | 312.3 [M+H]⁺ |
| Product Ion (m/z) | 62.1 (ethanolamine fragment) |
Cannabinoid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for CB1 and CB2 receptors.
Workflow Diagram:
References
The Enigmatic Role of C17:1 Anandamide: A Technical Guide on an Uncharted Endocannabinoid
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the physiological role of C17:1 Anandamide, also known as N-heptadecenoylethanolamide. It is critical to note at the outset that specific research on this particular endocannabinoid-like molecule is exceptionally limited in publicly available scientific literature. Therefore, this document provides a comprehensive framework based on the well-established principles of the broader N-acylethanolamine (NAE) family, to which this compound belongs. By examining the known physiological roles, signaling pathways, and metabolism of related NAEs, we can extrapolate the likely functions and mechanisms of this compound, offering a roadmap for future research. This guide summarizes the current understanding of NAEs, details relevant experimental protocols, and visualizes key pathways to support researchers in the exploration of this novel lipid mediator.
Introduction to N-Acylethanolamines (NAEs)
N-acylethanolamines are a class of lipid signaling molecules derived from fatty acids. The most well-known NAE is N-arachidonoylethanolamine (Anandamide or AEA), a C20:4 fatty acid derivative that acts as an endogenous ligand for cannabinoid receptors (CB1 and CB2)[1][2]. However, the NAE family is diverse, encompassing molecules with varying fatty acid chain lengths and degrees of saturation. These structural differences significantly influence their biological activity and receptor affinity[1][3].
Saturated and monounsaturated NAEs, such as palmitoylethanolamide (B50096) (PEA, C16:0) and oleoylethanolamide (OEA, C18:1), are generally poor agonists for cannabinoid receptors. Instead, they exert their physiological effects through other targets, including peroxisome proliferator-activated receptors (PPARs), particularly PPARα, and transient receptor potential vanilloid type 1 (TRPV1) channels[1]. Given that this compound is a monounsaturated odd-chain fatty acid derivative, it is hypothesized to align more closely with the functional profile of these non-cannabinoid NAEs.
Biosynthesis and Metabolism of NAEs
The metabolic pathways for NAEs are well-characterized and likely shared by this compound.
2.1. Biosynthesis
NAEs are synthesized "on-demand" from membrane phospholipids. The primary pathway involves two steps:
-
N-acylation of phosphatidylethanolamine (B1630911) (PE): An N-acyltransferase (NAT) transfers a fatty acid from a donor phospholipid (like phosphatidylcholine) to the head group of PE, forming N-acyl-phosphatidylethanolamine (NAPE). The specific fatty acid at the sn-1 position of the donor phospholipid determines the resulting NAE. For this compound, the precursor would be N-(heptadecenoyl)-phosphatidylethanolamine.
-
Hydrolysis of NAPE: A specific phospholipase D (NAPE-PLD) hydrolyzes NAPE to release the NAE and phosphatidic acid.
Alternative biosynthetic pathways exist, but the NAPE-PLD route is considered the principal one for most NAEs.
2.2. Degradation
The biological activity of NAEs is terminated by enzymatic hydrolysis. The primary enzyme responsible for this is Fatty Acid Amide Hydrolase (FAAH) , a serine hydrolase that breaks down NAEs into their constituent fatty acid and ethanolamine. Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA) , also contributes to NAE degradation, particularly for PEA. The susceptibility of this compound to hydrolysis by FAAH and NAAA remains to be experimentally determined.
References
Methodological & Application
Synthesis of 10Z-Heptadecenoylethanolamide for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the chemical synthesis, purification, and characterization of 10Z-heptadecenoylethanolamide, a mono-unsaturated N-acylethanolamine (NAE) of interest for various research applications. Detailed experimental protocols for its synthesis from 10Z-heptadecenoic acid and ethanolamine (B43304) are presented, along with methods for its purification and characterization by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Furthermore, a plausible signaling pathway for 10Z-heptadecenoylethanolamide is proposed, highlighting its potential interaction with key enzymes of the endocannabinoid system. This guide is intended to facilitate the production of high-purity 10Z-heptadecenoylethanolamide for in-vitro and in-vivo studies.
Introduction
N-acylethanolamines (NAEs) are a class of endogenous lipid mediators that play crucial roles in a variety of physiological processes, including inflammation, pain perception, and energy metabolism.[1][2][3] These molecules are typically synthesized from membrane phospholipids (B1166683) and are degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][4] 10Z-heptadecenoylethanolamide is a less-studied NAE containing a C17 fatty acid with a single cis double bond at the ω-7 position. Its unique structure suggests it may have distinct biological activities and metabolic fate compared to more well-known NAEs like anandamide (B1667382) or oleoylethanolamide. To enable further investigation of its biological functions, a reliable method for its synthesis is required.
This application note details a robust chemical synthesis protocol for 10Z-heptadecenoylethanolamide, providing researchers with the means to produce this compound for their studies.
Synthesis of 10Z-Heptadecenoylethanolamide
The synthesis of 10Z-heptadecenoylethanolamide can be achieved through the direct condensation of 10Z-heptadecenoic acid with ethanolamine. For research purposes, a common and effective method involves the conversion of the fatty acid to its more reactive acyl chloride, followed by amidation with ethanolamine.
Experimental Protocol: Synthesis of 10Z-Heptadecenoylethanolamide
Materials:
-
10Z-Heptadecenoic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Ethanolamine
-
Triethylamine (B128534) (TEA)
-
Anhydrous Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Activation of 10Z-Heptadecenoic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 g of 10Z-heptadecenoic acid in 20 mL of anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.5 equivalents of oxalyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 10Z-heptadecenoyl chloride.
-
-
Amidation Reaction:
-
Dissolve the crude 10Z-heptadecenoyl chloride in 15 mL of anhydrous DCM.
-
In a separate flask, dissolve 1.2 equivalents of ethanolamine and 1.5 equivalents of triethylamine in 10 mL of anhydrous DCM.
-
Cool the ethanolamine solution to 0°C and slowly add the acyl chloride solution dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Extraction:
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of saturated sodium bicarbonate solution, 20 mL of deionized water, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 10Z-heptadecenoylethanolamide.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing the polarity to 1:1) to yield the pure 10Z-heptadecenoylethanolamide.
-
Expected Results
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by LC-MS) | >98% |
| Appearance | White to off-white solid |
Characterization of 10Z-Heptadecenoylethanolamide
The identity and purity of the synthesized 10Z-heptadecenoylethanolamide should be confirmed by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
LC-MS/MS Analysis Protocol
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 50% B to 100% B over 5 minutes, hold at 100% B for 2 minutes |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion ([M+H]⁺) | m/z 312.3 |
| Product Ion | m/z 62.1 (corresponding to the ethanolamine fragment) |
Potential Signaling Pathway of 10Z-Heptadecenoylethanolamide
While the specific biological targets of 10Z-heptadecenoylethanolamide are yet to be fully elucidated, it is hypothesized to interact with components of the endocannabinoid system based on its structural similarity to other NAEs. A plausible signaling pathway involves its biosynthesis from N-(10Z-heptadecenoyl)-phosphatidylethanolamine (NAPE) by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) and its subsequent degradation by Fatty Acid Amide Hydrolase (FAAH). Furthermore, like other NAEs, it may act as an agonist at transient receptor potential vanilloid type 1 (TRPV1) channels.
Caption: Chemical synthesis workflow for 10Z-heptadecenoylethanolamide.
Caption: Proposed signaling pathway for 10Z-heptadecenoylethanolamide.
Conclusion
This document provides a detailed protocol for the synthesis and characterization of 10Z-heptadecenoylethanolamide, a novel N-acylethanolamine for research purposes. The described methods are straightforward and can be implemented in a standard organic chemistry laboratory. The availability of a reliable synthetic route will facilitate further investigation into the biological roles and therapeutic potential of this and other rare NAEs. The proposed signaling pathway offers a starting point for exploring its mechanism of action.
References
- 1. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Modulation of plasma N-acylethanolamine levels and physiological parameters by dietary fatty acid composition in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Endocannabinoids in Biological Matrices using C17:1 Anandamide Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are endogenous lipid signaling molecules that play a crucial role in a multitude of physiological processes, including pain modulation, appetite regulation, and immune response.[1][2] Accurate quantification of these molecules in biological matrices is essential for understanding their physiological and pathological roles and for the development of novel therapeutics targeting the endocannabinoid system. This application note provides a detailed protocol for the quantification of endocannabinoids using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a non-endogenous, odd-chain N-acylethanolamine, C17:1 anandamide (heptadecenoyl ethanolamide), as an internal standard.
The use of a stable-isotope labeled internal standard is the gold standard in quantitative mass spectrometry. However, in instances where isotopically labeled standards are unavailable or prohibitively expensive, an analog compound that is not naturally present in the sample matrix, such as this compound, can serve as a reliable alternative. Its structural similarity to endogenous N-acylethanolamines ensures comparable extraction efficiency and ionization response, while its unique mass prevents interference from endogenous compounds.
Endocannabinoid Signaling Pathway
The endocannabinoid system is a complex signaling network comprising cannabinoid receptors, endogenous cannabinoids, and the enzymes responsible for their synthesis and degradation. The two primary cannabinoid receptors are CB1, predominantly found in the central nervous system, and CB2, primarily expressed in the immune system. AEA and 2-AG are synthesized "on-demand" from membrane lipid precursors and are rapidly degraded by the enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), respectively.
Experimental Protocols
This protocol is a representative method and should be fully validated in the user's laboratory for the specific biological matrix of interest.
Materials and Reagents
-
Analytes: Anandamide (AEA), 2-Arachidonoylglycerol (2-AG)
-
Internal Standard: this compound (Heptadecenoyl ethanolamide)
-
Solvents (LC-MS Grade): Acetonitrile (B52724), Methanol (B129727), Toluene (B28343), Ethyl Acetate, Water
-
Reagents: Formic Acid, Ammonium (B1175870) Acetate
-
Solid Phase Extraction (SPE) Cartridges: C18, 100 mg (or as optimized)
-
Biological Matrix: Plasma, serum, tissue homogenate, etc.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of biological sample (e.g., plasma), add 10 µL of the this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Add 1 mL of ice-cold extraction solvent (e.g., toluene or a 2:1:1 mixture of chloroform:methanol:water). Several extraction solvents have been reported, with toluene often yielding high recovery for endocannabinoids.[3]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of biological sample, add 10 µL of the this compound internal standard solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 40% methanol in water) to remove polar interferences.
-
Elute the endocannabinoids with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrument and analytes.
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions
MRM transitions for each analyte and the internal standard must be optimized by direct infusion. The following are representative transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Anandamide (AEA) | 348.3 | 62.1 |
| 2-AG | 379.3 | 287.2 |
| This compound (IS) | 312.3 | 62.1 |
Experimental Workflow
The overall workflow for the quantification of endocannabinoids using this compound as an internal standard is depicted below.
Data Presentation
The following tables are templates for summarizing the quantitative data from method validation. Users should populate these tables with their own experimental results.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| Anandamide (AEA) | 0.1 - 100 | |
| 2-AG | 1 - 1000 |
Table 2: Method Validation Parameters
| Analyte | LLOQ (ng/mL) | Recovery (%) | Precision (%RSD) | Accuracy (%) |
| Anandamide (AEA) | ||||
| 2-AG |
LLOQ: Lower Limit of Quantification %RSD: Percent Relative Standard Deviation
Conclusion
This application note provides a comprehensive framework for the quantification of endocannabinoids in biological samples using this compound as an internal standard. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the provided diagrams and data tables, offer a solid foundation for researchers to develop and validate a robust and reliable method for their specific research needs. The use of an odd-chain, non-endogenous internal standard like this compound presents a viable and cost-effective alternative to isotopically labeled standards, enabling accurate and precise quantification of these important lipid mediators.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the endocannabinoid anandamide in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: C17:1 Anandamide as a Substrate for N-acylethanolamine Acid Amidase (NAAA) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase responsible for the degradation of a class of bioactive lipids known as N-acylethanolamines (NAEs).[1] A prominent NAE is anandamide (B1667382), an endogenous cannabinoid that plays a crucial role in various physiological processes, including pain, inflammation, and neurotransmission.[2][3] NAAA terminates the signaling of NAEs by hydrolyzing them into their constituent fatty acid and ethanolamine.[1] The inhibition of NAAA is a promising therapeutic strategy for managing inflammation and pain, making robust assays for its activity essential in research and drug development.[4] This document provides detailed protocols for utilizing C17:1 Anandamide (10Z-heptadecenoylethanolamide) as a substrate in NAAA activity assays.
Signaling Pathway of NAAA
NAAA is a key enzyme in the endocannabinoid system. Anandamide, produced from membrane phospholipids, activates cannabinoid receptors (CB1 and CB2) to elicit its physiological effects. The action of anandamide is terminated through cellular uptake and subsequent enzymatic degradation. While fatty acid amide hydrolase (FAAH) is the primary enzyme for anandamide degradation in the nervous system, NAAA also contributes to its hydrolysis, particularly in peripheral tissues and under acidic conditions within lysosomes. By hydrolyzing anandamide, NAAA regulates the levels of this signaling lipid, thereby modulating downstream cellular responses.
Data Presentation
| Substrate | Km (µM) | Vmax (pmol min⁻¹ mg⁻¹) | Source |
| Palmitoylethanolamide (PEA) | 19.8 | Not Specified | |
| Palmitoyl methyl amide (PMA) | 18.1 | 25,600 | |
| This compound | TBD | TBD | To be determined |
TBD: To Be Determined experimentally using the protocols outlined below.
Experimental Protocols
The following protocols describe how to perform an NAAA activity assay using this compound as a substrate, primarily utilizing a Liquid Chromatography-Mass Spectrometry (LC-MS) based method for its high specificity and sensitivity.
Experimental Workflow Overview
The general workflow for the NAAA activity assay involves the preparation of a biological sample containing NAAA, incubation with the this compound substrate, termination of the enzymatic reaction, and quantification of the resulting product, heptadecenoic acid.
Protocol 1: NAAA Activity Assay in Cell Lysates using LC-MS
This protocol is designed for measuring NAAA activity in cell lysates overexpressing NAAA or in cells known to have high endogenous NAAA levels.
Materials:
-
HEK293 cells overexpressing NAAA (or other relevant cell line)
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., PBS with 0.32 M sucrose, pH 7.4, and protease inhibitors)
-
NAAA Assay Buffer (100 mM citrate-phosphate buffer, 3 mM DTT, 0.1% Triton X-100, pH 4.5)
-
This compound (Substrate)
-
Heptadecanoic acid (Internal Standard)
-
Methanol/Chloroform (1:1, v/v), ice-cold
-
BCA Protein Assay Kit
Procedure:
-
Preparation of Cell Lysates:
-
Culture cells to 80-90% confluency.
-
Harvest cells, wash with cold PBS, and centrifuge.
-
Resuspend the cell pellet in Lysis Buffer and lyse by sonication on ice.
-
Centrifuge at 800 x g for 20 minutes at 4°C to remove nuclei and debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Store lysates at -80°C until use.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, add 30 µg of the cell lysate protein.
-
Add NAAA Assay Buffer to a final volume of 180 µL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of a this compound solution (prepared in assay buffer) to a final concentration of 25 µM.
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Termination and Product Extraction:
-
Terminate the reaction by adding 400 µL of ice-cold methanol/chloroform (1:1) containing a known concentration of heptadecanoic acid as an internal standard.
-
Vortex thoroughly and centrifuge at 3000 rpm for 15 minutes at 4°C to separate the phases.
-
Carefully collect the organic (lower) phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis.
-
Quantify the amount of heptadecenoic acid produced relative to the internal standard.
-
-
Data Analysis:
-
Calculate the NAAA activity as the amount of product (heptadecenoic acid) formed per unit of time per amount of protein (e.g., in pmol/min/mg protein).
-
Protocol 2: Screening for NAAA Inhibitors
This protocol adapts the activity assay for screening potential NAAA inhibitors.
Materials:
-
All materials from Protocol 1
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Preparation of Cell Lysates:
-
Follow step 1 from Protocol 1.
-
-
Inhibitor Pre-incubation:
-
In a microcentrifuge tube, add 30 µg of the cell lysate protein.
-
Add the test compound at various concentrations (or a vehicle control, e.g., DMSO).
-
Add NAAA Assay Buffer to a final volume of 180 µL.
-
Pre-incubate the mixture at 37°C for 15-30 minutes to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of a this compound solution (final concentration 25 µM).
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Termination, Product Extraction, and LC-MS Analysis:
-
Follow steps 3 and 4 from Protocol 1.
-
-
Data Analysis:
-
Calculate the percent inhibition of NAAA activity for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Conclusion
This compound is a suitable substrate for the sensitive and specific measurement of NAAA activity, particularly when coupled with LC-MS detection. The provided protocols offer a framework for researchers to quantify NAAA activity in various biological samples and to screen for novel NAAA inhibitors. The ability to accurately measure NAAA activity is crucial for advancing our understanding of its physiological roles and for the development of new therapeutics targeting the endocannabinoid system.
References
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of C17:1 Anandamide in Human Plasma
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-heptadecenoylethanolamine (C17:1 Anandamide) in human plasma. The protocol employs a simple liquid-liquid extraction (LLE) for sample preparation and utilizes a stable isotope-labeled internal standard (this compound-d4) for accurate quantification. The method was validated according to established bioanalytical guidelines, demonstrating excellent linearity, precision, accuracy, and recovery. This protocol is suitable for researchers, scientists, and drug development professionals requiring reliable measurement of this endocannabinoid-like compound in biological matrices.
Introduction
N-acylethanolamines (NAEs) are a class of lipid signaling molecules that includes the well-known endocannabinoid, N-arachidonoylethanolamine (Anandamide, AEA).[1] These compounds are involved in a wide array of physiological processes.[2] this compound (N-heptadecenoylethanolamine) is a less studied, unsaturated NAE that is structurally related to AEA. Accurate quantification of these lipid mediators is crucial for understanding their roles in health and disease.
LC-MS/MS is a highly sensitive and specific technique for analyzing endocannabinoids in complex biological samples.[3] This document provides a detailed protocol for a validated LC-MS/MS method, from sample preparation to data analysis, for the reliable quantification of this compound.
This compound Signaling Context
Anandamides and related NAEs exert their biological effects by interacting with various receptors. The primary targets are the cannabinoid receptors CB1 and CB2.[4] Additionally, they can activate other channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1).[4] Activation of these receptors initiates a cascade of downstream signaling events that modulate numerous cellular functions.
Caption: Simplified signaling pathway of this compound.
Experimental Workflow Overview
The analytical process involves several key stages, from initial sample handling to final data processing. The workflow is designed for high throughput and reproducibility.
References
- 1. mdpi.com [mdpi.com]
- 2. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of Anandamide Signaling: A Continuing Debate - PMC [pmc.ncbi.nlm.nih.gov]
Sample preparation techniques for C17:1 Anandamide analysis in plasma.
Anandamide (B1667382) (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in various physiological processes, including pain, mood, and appetite regulation. Its heptadecenoyl counterpart, C17:1 Anandamide, is a related N-acylethanolamine (NAE) whose analysis presents similar challenges due to its lipophilic nature and low endogenous concentrations in complex biological matrices like plasma. Accurate quantification is critical for researchers, scientists, and drug development professionals to understand its physiological roles and potential as a therapeutic target.
Effective sample preparation is paramount for removing interfering substances such as proteins and phospholipids, and for concentrating the analyte prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the primary sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Anandamide Signaling Pathway
Anandamide is synthesized on demand from N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) in the postsynaptic neuron.[1][2] It functions as a retrograde messenger, traveling backward across the synapse to bind to presynaptic cannabinoid receptors (CB1). This activation inhibits the release of neurotransmitters. Following its signaling role, anandamide is transported into the cell, where it is hydrolyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH) into arachidonic acid and ethanolamine, terminating its action.[1][3][4]
Pre-Analytical Considerations
A significant challenge in anandamide analysis is its tendency for marked time- and temperature-dependent increases in concentration ex vivo. This is due to the release of anandamide from blood cells after sample collection.
Critical Recommendations:
-
Anticoagulant: Collect whole blood in K2EDTA tubes.
-
Temperature: Keep samples on ice immediately after venipuncture.
-
Processing Time: Centrifuge blood to separate plasma within 15-30 minutes of collection (e.g., 2,000 x g for 15 minutes at 4°C).
-
Enzyme Inhibition: To prevent enzymatic degradation of anandamide, add a Fatty Acid Amide Hydrolase (FAAH) inhibitor, such as phenylmethylsulfonyl fluoride (B91410) (PMSF), to the separated plasma.
-
Storage: Store plasma samples at -80°C until analysis.
Sample Preparation Techniques
The choice of sample preparation technique depends on the required sensitivity, throughput, and available equipment. Below are protocols for three common methods.
Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing the bulk of proteins from plasma. Acetonitrile (B52724) is the most common and effective solvent for this purpose.
Experimental Protocol:
-
Thaw frozen plasma samples on ice.
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add an appropriate internal standard (e.g., deuterated this compound).
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).
-
Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for direct analysis or further purification (e.g., LLE or SPE).
Liquid-Liquid Extraction (LLE)
LLE is used to partition the analyte of interest from the aqueous matrix into an immiscible organic solvent, providing a cleaner extract than PPT alone. Toluene-based LLE has been shown to yield high recovery and low ion suppression.
Experimental Protocol (Following PPT):
-
To the 400 µL of supernatant obtained from the PPT step, add 1 mL of toluene.
-
Vortex for 1-2 minutes to facilitate the extraction of this compound into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to achieve complete phase separation.
-
Carefully transfer the upper organic layer (toluene) to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30°C).
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE offers high selectivity and concentration factors, often resulting in the cleanest extracts and the best sensitivity. It is highly amenable to automation. Oasis HLB (Hydrophilic-Lipophilic Balanced) is a common sorbent used for this application.
Experimental Protocol:
-
Thaw 500 µL of plasma on ice and add the internal standard.
-
Dilute the plasma 1:2 with distilled water or 4% phosphoric acid in water.
-
Condition the SPE Cartridge (e.g., Oasis HLB, 30 mg):
-
Pass 1 mL of methanol (B129727) through the cartridge.
-
Pass 1 mL of water through the cartridge to equilibrate. Do not let the sorbent bed dry out.
-
-
Load Sample: Load the diluted plasma sample onto the conditioned cartridge. Allow it to pass through under gravity or gentle vacuum.
-
Wash: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
Elute: Elute the this compound from the cartridge with 1 mL of acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes performance metrics reported for different sample preparation techniques for anandamide and related compounds in plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference(s) |
| Recovery | >80% (for ACN PPT) | >85% (with Toluene) | ~60% (superior to older LLE methods) | |
| Limit of Detection (LOD) | 0.5 µg/L | Not explicitly stated | 4 fmol/mL | |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.03 ng/mL | 8 fmol/mL | |
| Throughput | High | Medium | Medium to High (automatable) | |
| Extract Cleanliness | Low | Medium | High |
Note: Values are method-dependent and should be considered illustrative. Direct comparison is difficult as different studies use different analytical platforms and validation procedures.
Experimental Workflow
The overall process from sample collection to data acquisition involves several critical steps. The following diagram illustrates a typical workflow utilizing solid-phase extraction.
Conclusion
The accurate quantification of this compound in plasma is highly dependent on meticulous pre-analytical handling and robust sample preparation. While simple protein precipitation can be used for rapid screening, it may suffer from matrix effects. Liquid-liquid extraction offers improved cleanliness and recovery. Solid-phase extraction is often the method of choice for research applications requiring the highest sensitivity and specificity, providing the cleanest extracts and demonstrating excellent reproducibility. The selection of the most appropriate protocol should be guided by the specific requirements of the study, including sample volume, required detection limits, and desired sample throughput.
References
C17:1 Anandamide: Application and Protocols for Lipidomics Studies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a myriad of physiological processes. Among the most studied NAEs is N-arachidonoylethanolamine, commonly known as anandamide (B1667382) (AEA). Anandamide is an endogenous cannabinoid that exerts its effects primarily through the cannabinoid receptors CB1 and CB2.[1] Accurate quantification of anandamide and related NAEs in biological matrices is crucial for understanding their roles in health and disease, and for the development of novel therapeutics targeting the endocannabinoid system.
Lipidomics, the large-scale study of lipids, heavily relies on mass spectrometry for the sensitive and specific quantification of lipid species. A key requirement for accurate quantification by mass spectrometry is the use of an appropriate internal standard. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, co-elute chromatographically, and not be naturally present in the sample. C17:1 Anandamide (10Z-heptadecenoylethanolamide) is an analogue of anandamide with a C17:1 acyl chain, which is not typically found in mammalian systems, making it an excellent internal standard for the quantification of endogenous anandamide (C20:4) and other NAEs. This document provides detailed application notes and protocols for the use of this compound in lipidomics studies.
This compound Specifications
| Property | Value | Reference |
| Systematic Name | (10Z)-N-(2-hydroxyethyl)heptadec-10-enamide | [2] |
| Common Name | This compound | [2] |
| Molecular Formula | C₁₉H₃₇NO₂ | [2] |
| Average Molecular Weight | 311.503 g/mol | [2] |
| Monoisotopic Molecular Weight | 311.282 g/mol | [2] |
Anandamide Signaling Pathway
Anandamide is synthesized "on-demand" from membrane lipid precursors in response to cellular stimulation.[3] It then acts as a retrograde messenger, being released from postsynaptic neurons to activate presynaptic CB1 receptors, which are G-protein coupled receptors.[4] This activation typically leads to the inhibition of neurotransmitter release.[4][5] Anandamide signaling is terminated by cellular uptake and subsequent enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH), which hydrolyzes anandamide into arachidonic acid and ethanolamine (B43304).[1][4]
Lipidomics Workflow for Anandamide Quantification
The quantification of anandamide from biological samples involves several key steps: sample homogenization with the addition of an internal standard, lipid extraction, chromatographic separation, and mass spectrometric detection. This compound is introduced at the very beginning of the sample preparation process to account for analyte loss during extraction and for variations in instrument response.
Experimental Protocols
Sample Preparation and Lipid Extraction
This protocol is a general guideline and may need optimization depending on the specific biological matrix.
Materials:
-
Biological sample (e.g., brain tissue, plasma)
-
This compound internal standard solution (e.g., 10 ng/mL in methanol)
-
Homogenizer (for tissues)
-
Extraction solvent: Toluene or a mixture of Chloroform:Methanol (B129727) (2:1, v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent: Acetonitrile (B52724):Water (1:1, v/v) or similar LC-compatible solvent
Protocol:
-
Sample Collection and Storage: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C to prevent degradation of endocannabinoids.[6] Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and plasma separated by centrifugation at 4°C, then stored at -80°C.[7]
-
Internal Standard Spiking: To a pre-weighed tissue sample (e.g., 50 mg) or a defined volume of plasma (e.g., 100 µL), add a known amount of this compound internal standard. The amount should be chosen to be within the linear range of the calibration curve.
-
Homogenization (for tissues): Add ice-cold PBS to the tissue sample and homogenize thoroughly.
-
Liquid-Liquid Extraction (LLE):
-
Add 2 volumes of ice-cold extraction solvent (e.g., toluene) to the homogenate or plasma.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper organic layer containing the lipids.
-
-
Solid-Phase Extraction (SPE) (Alternative to LLE):
-
Condition a C18 SPE cartridge with methanol followed by water.[7]
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.
-
Elute the lipids with a high percentage of organic solvent (e.g., acetonitrile or methanol).[7]
-
-
Dry-down and Reconstitution:
-
Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a small, precise volume of reconstitution solvent (e.g., 100 µL).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This protocol provides typical parameters for the analysis of anandamide using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reverse-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size)[8]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Mobile Phase A: Water with 0.1% formic acid[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[8]
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40°C[8]
-
Injection Volume: 5-10 µL
-
Gradient:
-
0-1 min: 25% A, 75% B
-
1-4 min: Linear ramp to 0% A, 100% B[8]
-
4-6 min: Hold at 100% B
-
6-7 min: Return to 25% A, 75% B and re-equilibrate
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~500°C
-
MRM Transitions: The specific precursor and product ions should be optimized by infusing pure standards of anandamide and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Anandamide (AEA) | 348.3 | 62.1 | ~20 |
| This compound (IS) | 312.3 | 62.1 | ~20 |
Note: The product ion at m/z 62.1 corresponds to the protonated ethanolamine fragment. The collision energy will need to be optimized for the specific instrument used.
Quantitative Data Summary
The following table summarizes typical concentration ranges of anandamide found in various biological samples and the limits of quantification (LOQ) achieved by different LC-MS/MS methods. These values can serve as a reference for expected results in lipidomics studies.
| Biological Matrix | Anandamide Concentration | Method | LOQ | Reference |
| Human Plasma | 0.58 ± 0.21 ng/mL | LC-MS/MS | - | [4] |
| Human Seminal Plasma | 0.21 nM (mean) | UHPLC-ESI-MS/MS | 100 fmol/mL | [9] |
| Mouse Brain | ~10 pmol/g | LC-MS | - | [10] |
| Various Cell Lines | - | LC-MS/MS | 0.03 ng/mL | [11] |
Conclusion
This compound is a valuable tool for lipidomics research, serving as a robust internal standard for the accurate quantification of endogenous anandamide and other N-acylethanolamines. Its use, in conjunction with optimized sample preparation and sensitive LC-MS/MS methods, enables researchers to reliably measure fluctuations in endocannabinoid levels. This capability is essential for elucidating the role of the endocannabinoid system in various physiological and pathological states and for the development of targeted pharmaceuticals. The protocols and data presented herein provide a comprehensive guide for the successful application of this compound in lipidomics studies.
References
- 1. Analyses of anandamide and endocannabinoid-like compounds using collision-induced dissociation in fast atom bombardment ionization-mass spectrometry and gas chromatography/chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Enzymatic formation of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of anandamide and 2-arachidonoylglycerol plasma levels to examine potential influences of tetrahydrocannabinol application on the endocannabinoid system in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lipidomic analysis of endocannabinoid metabolism in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomic metabolism analysis of the endogenous cannabinoid anandamide (N-arachidonylethanolamide) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C17:1 Anandamide in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing C17:1 Anandamide (B1667382) in competitive binding assays to characterize its interaction with cannabinoid receptors (CB1 and CB2). The information is intended for researchers in pharmacology, biochemistry, and drug discovery.
Introduction
Anandamide (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes by activating cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase and modulate ion channels through the Gi/o signaling pathway. C17:1 Anandamide is a structural analog of anandamide, and understanding its binding affinity and selectivity for cannabinoid receptors is essential for structure-activity relationship (SAR) studies and the development of novel therapeutics targeting the endocannabinoid system.
Competitive binding assays are a fundamental tool for determining the affinity of a test ligand, such as this compound, for a receptor. This is achieved by measuring the ability of the unlabeled test ligand to displace a radiolabeled ligand with known high affinity for the receptor. The resulting data allows for the calculation of the inhibition constant (Ki), a measure of the ligand's binding affinity.
Data Presentation: Binding Affinities of Anandamide and its Analogs
The following table summarizes the binding affinities (Ki) of anandamide and several of its analogs for the human cannabinoid receptors CB1 and CB2. This data is crucial for comparing the relative potency and selectivity of different compounds.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| Anandamide (AEA) | 89 | 371 | |
| Methanandamide | >1000 | >1000 | [1] |
| Arvanil | 250 - 520 | - | [1] |
| AM4434 | 360 | 770 | [2] |
| AM4435 | 360 | 770 | [2] |
| This compound | Data not available | Data not available |
Note: While extensive searches were conducted, specific Ki values for this compound at CB1 and CB2 receptors were not found in the reviewed scientific literature. Researchers are encouraged to determine these values experimentally using the protocol provided below.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for CB1 and CB2 receptors. The protocol is based on the widely used [3H]CP-55,940 as the radioligand.
Materials and Reagents
-
Membrane Preparations: Commercially available membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., from CHO-K1 or HEK293 cells).
-
Radioligand: [3H]CP-55,940 (specific activity ~180 Ci/mmol).
-
Test Ligand: this compound.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled CB1/CB2 agonist or antagonist (e.g., WIN 55,212-2 or SR141716A).
-
FAAH Inhibitor: Phenylmethylsulfonyl fluoride (B91410) (PMSF) to prevent the degradation of anandamide analogs.[3]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5 mg/mL BSA, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus (e.g., Brandel or Packard cell harvester).
-
Scintillation counter.
Experimental Workflow
The following diagram illustrates the overall workflow of the competitive binding assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare the Assay Buffer and Wash Buffer and store them at 4°C. On the day of the experiment, add PMSF to the Assay Buffer to a final concentration of 0.5 mM to inhibit FAAH activity.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). From this stock, prepare a series of dilutions in Assay Buffer to cover a wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare a working solution of [3H]CP-55,940 in Assay Buffer at a concentration close to its Kd for the respective receptor (typically 0.5-2 nM).
-
For determining non-specific binding, prepare a high concentration of a non-radiolabeled ligand (e.g., 10 µM WIN 55,212-2) in Assay Buffer.
-
Thaw the receptor membrane preparations on ice and dilute them in ice-cold Assay Buffer to a concentration that provides an adequate signal-to-noise ratio (typically 10-50 µg of protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [3H]CP-55,940 working solution, and 100 µL of diluted membrane preparation.
-
Non-specific Binding: Add 50 µL of the high-concentration non-radiolabeled ligand, 50 µL of [3H]CP-55,940 working solution, and 100 µL of diluted membrane preparation.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [3H]CP-55,940 working solution, and 100 µL of diluted membrane preparation.
-
Each condition should be performed in triplicate.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Harvesting and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three to five times with 3-4 mL of ice-cold Wash Buffer per wash to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filters completely.
-
Place the dried filters into scintillation vials, add 4-5 mL of scintillation cocktail to each vial, and cap them.
-
Allow the vials to sit in the dark for at least 4 hours to reduce chemiluminescence.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathway
Anandamide and its analogs exert their effects by binding to cannabinoid receptors, which are coupled to inhibitory G-proteins (Gi/o). The activation of these receptors triggers a cascade of intracellular events.
Pathway Description:
-
Binding: Anandamide (or this compound) binds to and activates the CB1 or CB2 receptor on the cell surface.
-
G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, causing the dissociation of the Gαi/o and Gβγ subunits.
-
Downstream Effects:
-
The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5][6][7] This reduction in cAMP decreases the activity of protein kinase A (PKA).
-
The Gβγ subunit can directly modulate ion channels, typically leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[5][6]
-
-
Cellular Response: The combined effects of decreased cAMP and modulation of ion channels result in a net inhibitory effect on the cell, such as reduced neuronal excitability and decreased neurotransmitter release.
References
- 1. Structure-activity relationship for the endogenous cannabinoid, anandamide, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: C17:1 Anandamide for Investigating Fatty Acid Amide Hydrolase (FAAH) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (AEA) and other related fatty acid amides.[1] By hydrolyzing these signaling lipids, FAAH terminates their biological activity, which plays a crucial role in pain, inflammation, and mood regulation. Inhibition of FAAH is a promising therapeutic strategy for enhancing endocannabinoid signaling without the psychoactive side effects associated with direct cannabinoid receptor agonists.
This document provides detailed protocols for utilizing fatty acid amides, with a specific focus on the conceptual application of C17:1 Anandamide, to investigate FAAH activity.
Principle of FAAH Activity Assays
The activity of FAAH is typically measured by monitoring the hydrolysis of a substrate, such as anandamide, into its constituent fatty acid and ethanolamine. Various methods, including radiometric and fluorometric assays, can be employed to quantify the rate of this reaction. By measuring the enzymatic rate in the presence and absence of potential inhibitors, the potency of these compounds against FAAH can be determined.
This compound as a Potential FAAH Substrate
Anandamide (C20:4) is the archetypal substrate for FAAH. This compound, an odd-chain monounsaturated analogue, represents a novel tool for probing the substrate specificity and catalytic mechanism of FAAH. Its distinct structure may offer different kinetic properties and metabolic stability compared to the more common even-chain, polyunsaturated endocannabinoids. Investigating the hydrolysis of this compound can provide valuable insights into the topology of the FAAH active site and inform the design of novel FAAH inhibitors.
Data Presentation
Quantitative data from FAAH activity assays should be meticulously recorded and analyzed. Below is a template table for summarizing key kinetic parameters for a given substrate and the inhibitory parameters for a test compound. For comparative purposes, established values for Anandamide (AEA) are provided.
Table 1: Michaelis-Menten Kinetic Parameters for FAAH Substrates
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Anandamide (AEA) | Rat Liver | ~9 | Not Specified | |
| This compound | User-Defined | User-Determined | User-Determined |
Table 2: Inhibitory Parameters for a Test Compound against FAAH
| Substrate Used | Test Compound | IC50 (nM) | Inhibition Type | Ki (nM) |
| This compound | User-Defined | User-Determined | User-Determined | User-Determined |
| Anandamide (AEA) | User-Defined | User-Determined | User-Determined | User-Determined |
Visualizing the Endocannabinoid Signaling Pathway and Experimental Workflow
To better understand the context of FAAH activity and the experimental procedures, the following diagrams are provided.
References
Application Notes and Protocols for Cellular Uptake and Transport Studies with C17:1 Anandamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (B1667382) (AEA), an endogenous cannabinoid neurotransmitter, is a key regulator of numerous physiological and pathological processes. Its cellular signaling is tightly controlled by its synthesis, transport, and degradation. C17:1 Anandamide, a structural analog of anandamide (N-arachidonoylethanolamine, AEA, C20:4), is presumed to follow similar cellular uptake and transport mechanisms. Understanding these pathways is crucial for the development of novel therapeutics targeting the endocannabinoid system.
Cellular Uptake and Transport Mechanisms
The cellular uptake of anandamide is a multi-step process that does not rely on a single transmembrane transporter protein. Instead, it is a facilitated diffusion process driven by a concentration gradient, which is maintained by rapid intracellular hydrolysis.
Key steps in this process include:
-
Passive Diffusion across the Plasma Membrane: As a lipophilic molecule, anandamide can passively diffuse across the cell membrane.
-
Intracellular Trafficking by Fatty Acid Binding Proteins (FABPs): Once inside the cell, anandamide is chaperoned through the aqueous cytosol by FABPs, particularly FABP5 and FABP7. These proteins solubilize anandamide and transport it to the site of its degradation.[1] Other proteins like heat shock proteins (Hsp70s) and albumin may also play a role in this intracellular transport.
-
Hydrolysis by Fatty Acid Amide Hydrolase (FAAH): The primary enzyme responsible for anandamide degradation is FAAH, which is located on the endoplasmic reticulum.[2][3] FAAH hydrolyzes anandamide into arachidonic acid and ethanolamine. This rapid breakdown maintains a low intracellular concentration of free anandamide, thus driving its continuous influx from the extracellular space.[2][3]
Key Proteins in this compound Transport and Signaling
| Protein | Function | Relevance to this compound Studies |
| FAAH | Catalyzes the hydrolysis of anandamide, creating a concentration gradient for uptake. | A primary target for modulating intracellular this compound levels. |
| FABPs (FABP5, FABP7) | Intracellular carriers that shuttle anandamide to FAAH for degradation. | Inhibition of FABPs can increase intracellular anandamide concentrations. |
| TRPV1 | A non-selective cation channel that can be activated by anandamide, mediating some of its physiological effects. | A key signaling pathway to investigate for this compound. |
| CB1/CB2 Receptors | G-protein coupled receptors that are the primary targets of anandamide, mediating most of its known physiological effects. | Essential for characterizing the pharmacological profile of this compound. |
Quantitative Data for Anandamide (C20:4)
Disclaimer: The following data is for N-arachidonoylethanolamine (C20:4 anandamide) and should be used as a reference for designing and interpreting experiments with this compound.
Table 1: Kinetic Parameters of Anandamide Uptake
| Cell Type | K_m_ (μM) | V_max_ (pmol/min/mg protein) | Reference |
| Cortical Neurons (Wild-type) | 1.1 ± 0.1 | 151 ± 8 | |
| Cortical Neurons (FAAH-/-) | 1.3 ± 0.1 | 157 ± 15 | |
| RBL-2H3 Cells | 4.69 ± 0.460 | Not Reported |
Table 2: Binding Affinities (K_i_) of Anandamide and Related Compounds for FABPs
| Compound | FABP3 (K_i_ μM) | FABP5 (K_i_ μM) | FABP7 (K_i_ μM) | Reference |
| Anandamide (AEA) | >10 | 1.2 ± 0.2 | 0.8 ± 0.1 | |
| Oleoylethanolamide (OEA) | >10 | 2.2 ± 0.4 | 1.5 ± 0.2 | |
| AM404 | >10 | 1.5 ± 0.3 | 1.1 ± 0.2 | |
| VDM11 | >10 | 0.9 ± 0.1 | 0.7 ± 0.1 | |
| OMDM1 | >10 | 3.1 ± 0.5 | 2.5 ± 0.4 | |
| OMDM2 | >10 | 4.5 ± 0.7 | 3.8 ± 0.6 |
Experimental Protocols
Protocol 1: Cellular Uptake Assay for Radiolabeled this compound
This protocol is adapted from methods used for [³H]AEA uptake studies.
Materials:
-
Cell line of interest (e.g., Neuro-2a, C6 glioma, primary neurons) cultured in appropriate plates (glass coverslips are recommended to reduce non-specific binding).
-
Radiolabeled this compound (e.g., [³H]this compound).
-
Unlabeled this compound.
-
Uptake Buffer (e.g., HBSS or a buffer containing 25 mM Hepes, 125 mM NaCl, 4.8 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM CaCl₂, and 5.6 mM glucose, pH 7.4).
-
FAAH inhibitor (e.g., URB597) to distinguish between uptake and hydrolysis.
-
Transport inhibitors (e.g., AM404, OMDM-1) for specificity studies.
-
Scintillation cocktail and scintillation counter.
-
Ice-cold PBS with 1% (w/v) BSA for washing.
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in 24-well plates and grow to confluency.
-
Pre-incubation: Aspirate the culture medium and wash the cells once with pre-warmed (37°C) uptake buffer.
-
Inhibitor Treatment (Optional): To study the effect of inhibitors, pre-incubate the cells with the desired concentration of FAAH or transport inhibitors in uptake buffer for 10-15 minutes at 37°C.
-
Initiate Uptake: Add the radiolabeled this compound solution (at the desired concentration, diluted with unlabeled compound to achieve the desired specific activity) to the wells.
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 0.5, 1, 2, 5, 10, 15 minutes) to determine the time course of uptake. For kinetic studies, use a range of substrate concentrations for a fixed time point (e.g., 5 minutes).
-
Control for Non-specific Uptake: Perform parallel incubations at 4°C to measure non-specific binding and passive diffusion. This value will be subtracted from the 37°C uptake data.
-
Terminate Uptake: To stop the uptake, rapidly aspirate the incubation medium and wash the cells three times with ice-cold PBS containing 1% BSA.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the radioactivity measured at 4°C from that at 37°C. For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
Protocol 2: Anandamide Transport Inhibition Assay
This protocol allows for the screening and characterization of potential inhibitors of this compound transport.
Materials:
-
Same as in Protocol 1.
-
A panel of potential transport inhibitors.
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Inhibitor Pre-incubation: Pre-incubate the cells with a range of concentrations of the test inhibitor for 10-15 minutes at 37°C. Include a vehicle control.
-
Initiate Uptake: Add a fixed, subsaturating concentration of radiolabeled this compound (e.g., near the K_m_ value if known, or a concentration that gives a robust signal) to all wells.
-
Incubation: Incubate for a fixed time point within the linear range of uptake (determined from Protocol 1).
-
Terminate and Quantify: Follow steps 6-9 of Protocol 1 to terminate the uptake and quantify the amount of radiolabeled this compound taken up by the cells.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Protocol 3: Investigating this compound Interaction with TRPV1 Channels
This protocol uses changes in intracellular calcium ([Ca²⁺]i) as a readout for TRPV1 activation by this compound.
Materials:
-
Cells expressing TRPV1 (e.g., HEK-293 cells stably transfected with TRPV1, or primary sensory neurons).
-
This compound.
-
TRPV1 agonist (e.g., Capsaicin) as a positive control.
-
TRPV1 antagonist (e.g., Capsazepine) for specificity.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed TRPV1-expressing cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells with a suitable buffer (e.g., HBSS) to remove excess dye.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or microscope.
-
Compound Addition: Add this compound at various concentrations to the wells. Include positive (Capsaicin) and negative (vehicle) controls. To confirm TRPV1 specificity, pre-incubate some wells with a TRPV1 antagonist before adding this compound.
-
Fluorescence Monitoring: Immediately after compound addition, monitor the change in fluorescence over time. An increase in fluorescence indicates an influx of Ca²⁺ and activation of TRPV1.
-
Data Analysis: Express the change in fluorescence as a percentage of the baseline fluorescence. Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cellular uptake and transport pathway of this compound.
Caption: Workflow for the radiolabeled cellular uptake assay.
Caption: this compound signaling through the TRPV1 channel.
References
- 1. Anandamide transport is independent of fatty-acid amide hydrolase activity and is blocked by the hydrolysis-resistant inhibitor AM1172 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cellular uptake of anandamide is coupled to its breakdown by fatty-acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
Troubleshooting & Optimization
Overcoming matrix effects in C17:1 Anandamide quantification.
Welcome to the technical support center for the quantification of C17:1 Anandamide (B1667382). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly matrix effects, encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in C17:1 Anandamide quantification?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This phenomenon can lead to either suppression or enhancement of the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In lipidomics, phospholipids (B1166683) are a major contributor to matrix effects, especially when using electrospray ionization (ESI).[1][3] Given that this compound is often present at low concentrations in complex biological matrices like plasma or tissue homogenates, mitigating matrix effects is crucial for reliable quantification.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A: The presence and extent of matrix effects can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of this compound in a neat solution to its peak area in a blank matrix extract that has been spiked with the analyte at the same concentration.
The Matrix Factor (MF) is calculated as follows: MF (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ionization suppression.
-
An MF > 100% indicates ionization enhancement.
Q3: What are the primary strategies to overcome matrix effects in this compound quantification?
A: There are two main approaches to address matrix effects: compensation and minimization.
-
Compensation: This strategy involves the use of a stable isotope-labeled internal standard (SIL-IS), such as Anandamide-d4 or Anandamide-d8. The SIL-IS is chemically identical to the analyte and will be affected by the matrix in the same way, allowing for accurate correction of the signal. This is considered the gold standard for correcting matrix effects.
-
Minimization: This involves reducing the concentration of interfering matrix components through effective sample preparation and optimized chromatography. Common sample preparation techniques include:
-
Solid-Phase Extraction (SPE): This technique uses a sorbent to selectively retain the analyte while washing away interfering compounds.
-
Liquid-Liquid Extraction (LLE): This method separates the analyte from matrix components based on their differential solubility in two immiscible liquids.
-
Protein Precipitation (PPT): This is a simpler method to remove proteins, but may not be sufficient to eliminate all matrix interferences, particularly phospholipids.
-
Optimizing the chromatographic method to separate this compound from the elution regions of major matrix components is also a critical minimization strategy.
Troubleshooting Guide
Issue: Low Signal Intensity or Poor Sensitivity for this compound
This is a common symptom of ionization suppression caused by co-eluting matrix components.
| Possible Cause | Recommended Solution |
| Inadequate Sample Cleanup | Implement a more rigorous sample preparation protocol. If currently using protein precipitation, consider switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for more effective removal of phospholipids. |
| Suboptimal Chromatographic Separation | Optimize the LC method to better separate this compound from interfering matrix components. This can involve adjusting the mobile phase gradient, changing the column, or modifying the flow rate. A key goal is to ensure the analyte does not elute in a region of significant ionization suppression. |
| High Concentration of Phospholipids | Phospholipids are a primary source of matrix effects in lipid analysis. Employ sample preparation techniques specifically designed to remove phospholipids, such as certain SPE cartridges or a disposable pipette extraction with a zirconia-based sorbent. |
Issue: Poor Reproducibility and High Variability in Results
Inconsistent matrix effects across different samples can lead to poor reproducibility.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure the sample preparation protocol is followed precisely for all samples. Automation of sample preparation can help minimize variability. |
| Use of an Inappropriate Internal Standard | If not using a stable isotope-labeled internal standard, the internal standard may not be adequately compensating for variations in matrix effects. The ideal internal standard co-elutes with the analyte. Whenever possible, use a SIL-IS for this compound. |
| Matrix Variability Between Samples | Biological samples can have inherent variability. Diluting the sample can sometimes reduce the concentration of interfering components, but ensure the analyte concentration remains above the limit of quantification. |
Quantitative Data Summary
The choice of sample extraction method significantly impacts the recovery of anandamides and the reduction of matrix effects.
Table 1: Comparison of Extraction Method Performance for Anandamide (AEA)
| Extraction Method | Matrix | Recovery (%) | Limit of Quantification (LOQ) | Reference |
| Liquid-Liquid Extraction (Toluene) | Aortic Tissue Homogenate | >85% | 0.5 µg/mL | |
| Liquid-Liquid Extraction (Toluene) | Plasma | >88% | 0.5 µg/mL | |
| Solid-Phase Extraction (HLB) | Aortic Tissue Homogenate | - | 5 µg/mL (for 2-AG) | |
| Solid-Phase Extraction (HLB) | Plasma | 60% | 8 fmol/mL | |
| Organic Solvent Extraction | Plasma | 19% | 25 fmol/mL |
Note: Data for this compound is often extrapolated from studies on Anandamide (AEA, C20:4). The relative performance of extraction methods is expected to be similar.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is adapted from methodologies demonstrating high recovery for anandamides.
-
Sample Preparation: To 1 mL of plasma, add a known amount of a suitable stable isotope-labeled internal standard (e.g., this compound-d4).
-
Protein Precipitation: Add 2 mL of ice-cold acetone (B3395972) containing 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF) to precipitate proteins. Vortex and centrifuge at 10,000 rpm for 5 minutes.
-
Extraction: Transfer the supernatant to a new tube. Add 2 mL of toluene, vortex for 30 seconds, and centrifuge to separate the phases.
-
Collection: Carefully transfer the upper organic layer (toluene) to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is based on established SPE methods for anandamide extraction.
-
Sample Preparation: Spike 0.5 mL of plasma with a suitable stable isotope-labeled internal standard. Dilute the sample to 1 mL with deionized water. Vortex and centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Cartridge Conditioning: Condition an Oasis HLB 1cc SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through it.
-
Sample Loading: Load the supernatant from the prepared sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 40% aqueous methanol to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of acetonitrile.
-
Drying: Dry the eluate under a stream of nitrogen.
-
Reconstitution: Reconstitute the sample in 80-100 µL of the appropriate solvent for LC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound quantification.
Caption: Troubleshooting logic for matrix effect issues.
References
Technical Support Center: Improving the Stability of C17:1 Anandamide in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of C17:1 Anandamide (B1667382) (10Z-heptadecenoylethanolamide) in your biological samples.
Disclaimer: Specific stability data for C17:1 Anandamide is limited in the current scientific literature. The guidance provided here is largely based on extensive research on the closely related and well-studied endocannabinoid, Anandamide (AEA or N-arachidonoylethanolamine), and other long-chain N-acylethanolamines. These principles are expected to be broadly applicable to this compound due to structural similarities, but direct validation for your specific application is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound degradation in biological samples?
A1: The primary cause of this compound degradation is enzymatic hydrolysis. Like other N-acylethanolamines, it is susceptible to cleavage by enzymes such as Fatty Acid Amide Hydrolase (FAAH) and potentially other hydrolases present in biological matrices.[1][2][3][4][5][6] Non-enzymatic degradation can also occur due to factors like extreme pH and high temperatures, though enzymatic degradation is the most significant concern during sample handling and storage.
Q2: How quickly can this compound degrade in a collected blood sample?
A2: While specific data for this compound is unavailable, studies on Anandamide (AEA) show significant degradation can occur rapidly. For instance, AEA concentrations in whole blood can increase artifactually due to release from blood cells and then degrade, with changes observable in as little as one hour, even when stored at 4°C. Immediate processing of blood samples is therefore critical.
Q3: What is the ideal temperature for storing biological samples containing this compound?
A3: For long-term stability, it is recommended to store plasma, serum, and tissue homogenates at -80°C.[7] For short-term storage (up to one month), -20°C may be acceptable, but -80°C is strongly preferred to minimize enzymatic activity and potential degradation. Avoid repeated freeze-thaw cycles as this can compromise sample integrity.
Q4: Should I use enzyme inhibitors? If so, which ones and at what concentration?
A4: Yes, using enzyme inhibitors is a highly effective strategy to prevent the degradation of this compound. A broad-spectrum serine hydrolase inhibitor like phenylmethylsulfonyl fluoride (B91410) (PMSF) can be used to inhibit FAAH and other related enzymes. A common working concentration is 1 mM PMSF added to the sample or homogenization buffer. Other specific FAAH inhibitors like URB597 are also effective.[8]
Q5: What type of collection tubes are best for blood samples?
A5: For blood collection, it is recommended to use tubes containing an anticoagulant such as EDTA.[7] These tubes should be placed on ice immediately after collection to reduce enzymatic activity.
Troubleshooting Guides
Issue 1: Low or undetectable levels of this compound in my samples.
| Potential Cause | Troubleshooting Step |
| Enzymatic Degradation During Collection/Processing | 1. Immediate Cooling: Place blood tubes on ice immediately after collection. 2. Prompt Centrifugation: Centrifuge blood samples as soon as possible (ideally within 30 minutes) at 4°C to separate plasma/serum. 3. Add Enzyme Inhibitors: Add a broad-spectrum serine hydrolase inhibitor (e.g., 1 mM PMSF) to the collection tube or immediately after plasma/serum separation. |
| Degradation During Storage | 1. Verify Storage Temperature: Ensure samples are consistently stored at -80°C. 2. Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes before freezing to avoid repeated thawing of the entire sample. |
| Inefficient Extraction | 1. Optimize Extraction Solvent: A liquid-liquid extraction using a solvent system like methyl-tert-butyl ether (MTBE) or a solid-phase extraction (SPE) with a C18 cartridge is often effective for N-acylethanolamines. 2. Ensure Complete Solvent Evaporation: After extraction, ensure the solvent is completely evaporated under a gentle stream of nitrogen before reconstitution in the mobile phase for analysis. |
| Instrument Sensitivity | 1. Check Instrument Performance: Verify the sensitivity and calibration of your analytical instrument (e.g., LC-MS/MS). 2. Use an Appropriate Internal Standard: Use a deuterated analog of this compound as an internal standard to account for extraction losses and matrix effects. |
Issue 2: High variability in this compound levels between replicate samples.
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | 1. Standardize Protocol: Ensure a strict and consistent protocol for sample collection, processing, and storage is followed for all samples. 2. Consistent Timing: Standardize the time between sample collection and processing for all samples. |
| Ex Vivo Production/Release | 1. Rapid Processing: As mentioned, process blood samples immediately to minimize the ex vivo release of N-acylethanolamines from blood cells. |
| Normalization Issues | 1. Appropriate Normalization: For tissue samples, normalize the quantified this compound levels to the protein concentration of the sample rather than the wet weight, as this can be more consistent.[9][10] |
Quantitative Data Summary
The following tables summarize stability data for Anandamide (AEA), which can serve as a proxy for estimating the stability of this compound.
Table 1: Stability of Anandamide (AEA) in Human Whole Blood at Different Temperatures
| Storage Time | Temperature | AEA Concentration Change |
| 60 minutes | 4°C | ~2-fold increase |
| 120 minutes | 37°C | ~9-fold increase |
Data extrapolated from studies on Anandamide (AEA) showing release from blood cells.
Table 2: Effect of Freeze-Thaw Cycles on Anandamide (AEA) in Plasma
| Number of Freeze-Thaw Cycles | Endogenous AEA Stability | Spiked AEA Stability |
| 3 cycles | Stable | Slight increase (~12.8%) |
This data suggests that while endogenous AEA is relatively stable to a few freeze-thaw cycles, it is best practice to avoid them.
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for this compound Analysis
-
Materials:
-
Vacutainer tubes containing K2EDTA.
-
Ice bucket.
-
Refrigerated centrifuge.
-
Phenylmethylsulfonyl fluoride (PMSF) stock solution (100 mM in ethanol).
-
Cryovials for plasma storage.
-
-
Procedure:
-
Collect whole blood directly into pre-chilled K2EDTA tubes.
-
Immediately place the tubes on ice.
-
Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat.
-
To inhibit enzymatic activity, add PMSF to a final concentration of 1 mM.
-
Aliquot the plasma into cryovials.
-
Immediately snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C until analysis.
-
Protocol 2: Liquid-Liquid Extraction of this compound from Plasma
-
Materials:
-
Plasma sample.
-
Deuterated this compound internal standard.
-
Methyl-tert-butyl ether (MTBE).
-
Water (LC-MS grade).
-
Nitrogen evaporator.
-
Vortex mixer.
-
Centrifuge.
-
-
Procedure:
-
Thaw the plasma sample on ice.
-
To 100 µL of plasma, add the internal standard.
-
Add 300 µL of cold methanol and vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 600 µL of MTBE and 150 µL of water.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic phase (MTBE layer).
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS/MS analysis.
-
Visualizations
Caption: Major enzymatic degradation pathways for N-acylethanolamines.
Caption: Recommended workflow for biological sample handling.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]
- 2. Critical Enzymes Involved in Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The endocannabinoid anandamide prevents TH17 programming of activated T lymphocytes while preserving TH1 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of Anandamide Signaling: A Continuing Debate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The endocannabinoid anandamide prevents TH17 programming of activated T lymphocytes while preserving TH1 responses [frontiersin.org]
- 6. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of anandamide content in animal cells and tissues: the normalization makes the difference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of anandamide content in animal cells and tissues: the normalization makes the difference - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of LC Gradient for C17:1 Anandamide Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of liquid chromatography (LC) gradients for the separation of C17:1 Anandamide (B1667382) (N-heptadecenoyl-ethanolamine).
Frequently Asked Questions (FAQs)
Q1: What is the primary principle for separating C17:1 Anandamide using reversed-phase LC?
A1: Reversed-phase liquid chromatography (RP-LC) separates molecules based on their hydrophobicity. In the case of N-acylethanolamines (NAEs) like anandamide, retention is primarily influenced by the length and degree of unsaturation of the fatty acyl chain. Longer and more saturated acyl chains are more hydrophobic and will have longer retention times on a C18 or similar reversed-phase column.
Q2: What are the typical mobile phases used for this compound separation?
A2: The most common mobile phases for the separation of endocannabinoids are mixtures of water and an organic solvent, typically acetonitrile (B52724) or methanol (B129727).[1] To improve peak shape and ionization efficiency for mass spectrometry (MS) detection, additives like formic acid (0.1%) or acetic acid, and a buffer salt like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (5-10 mM) are often included in the aqueous mobile phase.[2]
Q3: How does the acyl chain structure of different anandamides affect their elution order in RP-LC?
A3: In reversed-phase chromatography, the elution order of NAEs is determined by their relative hydrophobicity. Generally, for molecules with the same headgroup (ethanolamine), the following rules apply:
-
Chain Length: Retention time increases with increasing acyl chain length. For example, C18:1 anandamide will elute later than this compound.
-
Unsaturation: Retention time decreases with an increasing number of double bonds for the same chain length. For instance, C20:4 anandamide (AEA) will elute earlier than C20:1 anandamide.
Q4: Why is an internal standard crucial for the quantification of this compound?
A4: An internal standard (IS) is essential for accurate quantification in LC-MS analysis. It is a compound structurally similar to the analyte (ideally a stable isotope-labeled version like this compound-d4) that is added to the sample at a known concentration before sample preparation. The IS helps to correct for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, thereby improving the accuracy and precision of the quantitative results.
Troubleshooting Guide
This guide addresses common issues encountered during the LC separation of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column. - Active sites in the flow path. | - Acidify the mobile phase: Add 0.1% formic acid to both mobile phase A and B to suppress silanol (B1196071) activity. - Use an end-capped column: Employ a high-quality, well-end-capped C18 column. - Check for system activity: Inject a chelating agent like EDTA to passivate active metal sites in the injector or tubing. |
| Poor Peak Shape (Fronting) | - Sample overload. - Sample solvent is much stronger than the initial mobile phase. | - Reduce sample concentration: Dilute the sample and reinject. - Match sample solvent to mobile phase: Reconstitute the final sample extract in a solvent that is as weak as or weaker than the initial gradient conditions. |
| Split Peaks | - Clogged frit or guard column. - Sample precipitation at the head of the column. - Injector issue. | - Back-flush or replace the guard column/frit. - Ensure sample is fully dissolved in a compatible solvent. - Inspect and clean the injector needle and valve. |
| Low Resolution/Co-elution | - Inappropriate gradient slope. - Unsuitable mobile phase composition. | - Optimize the gradient: Decrease the gradient slope (make it shallower) around the elution time of this compound to increase separation from closely eluting species. - Try a different organic modifier: Switch from acetonitrile to methanol or use a combination. Methanol can sometimes offer different selectivity for lipids. |
| Inconsistent Retention Times | - Leaks in the LC system. - Inadequate column equilibration. - Changes in mobile phase composition. - Temperature fluctuations. | - Check for leaks at all fittings. - Increase column equilibration time between injections. - Prepare fresh mobile phase and ensure proper mixing and degassing. - Use a column oven to maintain a stable temperature. |
| Low Signal Intensity (MS) | - Ion suppression from matrix components. - Inefficient ionization. - Incorrect MS/MS transition. | - Improve sample cleanup: Utilize a more rigorous extraction protocol (e.g., SPE) to remove interfering substances like phospholipids. - Optimize mobile phase additives: Experiment with different concentrations of formic acid or ammonium formate. - Verify MS/MS parameters: Infuse a this compound standard to confirm the precursor and product ion masses. The fragmentation of NAEs typically involves cleavage of the amide bond, yielding a characteristic ethanolamine (B43304) fragment.[3] |
Quantitative Data Comparison
The following tables provide illustrative data on how changes in the LC gradient can affect the separation of this compound from other common N-acylethanolamines. These are representative values and will vary based on the specific column, instrument, and other experimental conditions.
Table 1: Effect of Gradient Slope on Retention Time and Resolution
Column: C18, 2.1 x 100 mm, 1.8 µm. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Flow Rate: 0.4 mL/min.
| Gradient Program | C16:0-EA (min) | C17:1-EA (min) | C18:1-EA (OEA) (min) | Resolution (C17:1/C18:1) |
| Fast Gradient: 50-95% B in 5 min | 4.2 | 4.8 | 5.0 | 1.2 |
| Optimized Gradient: 70-90% B in 10 min | 7.5 | 8.8 | 9.5 | 2.1 |
EA: Ethanolamide; OEA: Oleoylethanolamide
Table 2: Effect of Organic Modifier on Selectivity
Column: C18, 2.1 x 100 mm, 1.8 µm. Gradient: 70-90% Organic in 10 min. Mobile Phase A: Water + 0.1% Formic Acid.
| Mobile Phase B | C17:1-EA (min) | C18:2-EA (LEA) (min) | Selectivity (α) |
| Acetonitrile + 0.1% Formic Acid | 8.8 | 8.5 | 1.04 |
| Methanol + 0.1% Formic Acid | 9.2 | 8.7 | 1.06 |
LEA: Linoleoylethanolamide
Experimental Protocols
1. Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is adapted for the extraction of NAEs from a plasma matrix.
-
Sample Preparation: To 200 µL of plasma in a glass tube, add 50 µL of an internal standard solution (e.g., this compound-d4 in acetonitrile).
-
Protein Precipitation: Add 800 µL of ice-cold acetonitrile. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a new glass tube. Add 2 mL of toluene. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Solvent Evaporation: Carefully transfer the upper organic layer (toluene) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
2. Solid-Phase Extraction (SPE) for this compound from Tissue Homogenate
This protocol provides a more thorough cleanup for complex tissue samples.
-
Tissue Homogenization: Homogenize approximately 100 mg of tissue in 1 mL of ice-cold acetonitrile containing an internal standard.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and other NAEs with 3 mL of acetonitrile.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of C17:1 Anandamide during extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the extraction of C17:1 Anandamide (B1667382), leading to low recovery.
Frequently Asked Questions (FAQs)
Q1: My recovery of C17:1 Anandamide is consistently low. What are the most common causes?
Low recovery of this compound can stem from several factors throughout the extraction process. The most common culprits include:
-
Enzymatic Degradation: this compound, like other N-acylethanolamines (NAEs), is susceptible to rapid degradation by enzymes such as Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[1][2] This is a primary concern in biological samples if not handled properly.
-
Suboptimal Extraction Solvent: The choice of organic solvent for liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is critical. An inappropriate solvent will not efficiently partition the analyte from the sample matrix.
-
Improper Sample Handling and Storage: Endocannabinoids are sensitive to temperature fluctuations. Delays in processing, incorrect storage temperatures, and repeated freeze-thaw cycles can all contribute to degradation and reduced recovery.[3][4][5]
-
Issues with Solid-Phase Extraction (SPE): Problems such as incorrect cartridge conditioning, sample loading flow rate, or the use of an inappropriate wash or elution solvent can lead to significant loss of the analyte.
-
Sample Matrix Effects: The complexity of the biological matrix can interfere with the extraction process, leading to reduced efficiency.
Q2: How can I prevent enzymatic degradation of this compound during sample collection and preparation?
To minimize enzymatic degradation, it is crucial to inhibit the activity of FAAH and NAAA immediately upon sample collection.
-
Immediate Processing at Low Temperatures: Process samples on ice as quickly as possible after collection to reduce enzymatic activity.
-
Use of Enzyme Inhibitors: Add a broad-spectrum serine hydrolase inhibitor, such as phenylmethylsulfonyl fluoride (B91410) (PMSF), to your homogenization or extraction buffer. For more targeted inhibition, specific inhibitors for FAAH (e.g., URB597) or NAAA can be used.
-
Rapid Freezing: If immediate processing is not possible, flash-freeze samples in liquid nitrogen and store them at -80°C until extraction.
Q3: What are the recommended storage conditions for samples intended for this compound analysis?
Proper storage is essential to maintain the integrity of your samples.
-
Short-term Storage: For temporary storage during sample preparation, keep samples on ice at all times.
-
Long-term Storage: For long-term storage, samples should be kept at -80°C. Studies have shown that anandamide levels can remain stable for at least three months at this temperature.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to significant degradation of endocannabinoids. Aliquot samples into smaller volumes before freezing to avoid the need to thaw the entire sample multiple times.
Q4: Which extraction method, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), is better for this compound?
Both LLE and SPE can be used for this compound extraction, and the best choice may depend on your specific experimental needs and available resources. However, studies comparing the two methods for anandamide (AEA) suggest that SPE can offer significant advantages.
-
Solid-Phase Extraction (SPE): Generally provides higher and more consistent recoveries, requires smaller sample volumes, and can result in cleaner extracts with fewer matrix effects. SPE is also more amenable to high-throughput automation.
-
Liquid-Liquid Extraction (LLE): Can also be effective, but may have lower extraction efficiency and can be more time-consuming and labor-intensive.
Troubleshooting Guides
Low Recovery with Liquid-Liquid Extraction (LLE)
This guide will help you troubleshoot common issues encountered during the LLE of this compound.
Caption: Troubleshooting workflow for low recovery in LLE.
| Extraction Solvent | Typical Recovery (%) | Notes |
| Toluene | >85% | Shown to provide high recovery for anandamide (AEA) with low ionization suppression in mass spectrometry. |
| Chloroform/Methanol (2:1, v/v) | Variable, can be lower | A classic lipid extraction method, but may have lower efficiency for anandamides compared to other solvents. |
| Ethyl Acetate/Hexane (9:1, v/v) | Effective for NAEs | Used for the extraction of neutral lipids, including NAEs, from cell pellets. |
| Acetonitrile (B52724) | 98-106% (for AEA) | Used for extraction from brain tissue with high recovery rates reported. |
Low Recovery with Solid-Phase Extraction (SPE)
This guide addresses common issues that can lead to low recovery of this compound when using SPE.
Caption: Troubleshooting workflow for low recovery in SPE.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Extraction Efficiency | ~60% | ~19% |
| Required Plasma Sample Volume | 0.5 mL | 2.0 mL |
| Limit of Quantification (LOQ) | 8 fmol/mL | 25 fmol/mL |
| Limit of Detection (LOD) | 4 fmol/mL | 18.75 fmol/mL |
Data adapted from a study comparing an Oasis HLB SPE method to a methanol:chloroform LPE method for AEA in human plasma.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) using Toluene
This protocol is adapted from a method shown to have high recovery for anandamide.
-
Sample Preparation:
-
To 500 µL of plasma or tissue homogenate, add an appropriate internal standard (e.g., this compound-d4).
-
Add 1 mL of ice-cold toluene.
-
Vortex vigorously for 30 seconds.
-
-
Phase Separation:
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the aqueous and organic phases.
-
-
Collection:
-
Carefully transfer the upper organic layer (toluene) to a clean glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the toluene to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of acetonitrile for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) using Oasis HLB Cartridges
This protocol is based on a validated method for anandamide extraction from various biological fluids.
-
Sample Preparation:
-
To 0.5 mL of plasma (or other bio-fluid), add an internal standard (e.g., this compound-d8).
-
If necessary, dilute the sample with deionized water to a final volume of 1 mL.
-
Vortex thoroughly and centrifuge at 16,000 x g for 5 minutes at 4°C.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB 1cc cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the prepared sample onto the conditioned cartridge.
-
Draw the sample through the cartridge at a slow, consistent flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 40% aqueous methanol to remove interfering substances.
-
-
Elution:
-
Elute the this compound with 1 mL of acetonitrile.
-
-
Drying and Reconstitution:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the extract in an appropriate volume (e.g., 80 µL) of acetonitrile for analysis.
-
Signaling Pathways and Logical Relationships
Enzymatic Degradation of this compound
This compound is primarily degraded by two key enzymes, FAAH and NAAA. Understanding this pathway is crucial for preventing its breakdown during extraction.
Caption: Enzymatic degradation of this compound.
References
- 1. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hawach.com [hawach.com]
- 3. mdpi.com [mdpi.com]
- 4. karger.com [karger.com]
- 5. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing isomerization of anandamides during sample preparation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation and potential isomerization of anandamides during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is anandamide (B1667382) and why is its stability a concern during sample preparation?
Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid neurotransmitter involved in various physiological processes, including pain, mood, and appetite.[1][2] It is a lipid signaling molecule that is present in low concentrations in biological tissues and is susceptible to enzymatic and chemical degradation.[2][3] Ensuring its stability during sample collection, extraction, and analysis is critical for accurate quantification and reliable experimental results.
Q2: Does anandamide undergo isomerization during sample preparation?
While the isomerization of another major endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG) to 1-arachidonoylglycerol (1-AG), is a significant and well-documented analytical challenge, the isomerization of anandamide itself is less commonly reported as a primary issue.[4] However, the term "isomerization" might be used more broadly to refer to any chemical conversion. The primary concerns for anandamide are enzymatic and chemical degradation, as well as artificial ex vivo formation. Factors like pH, temperature, and exposure to light can contribute to its degradation.
Q3: What are the main factors that lead to the degradation of anandamide in a sample?
Several factors can contribute to the degradation of anandamide during sample preparation:
-
Enzymatic Degradation: The primary enzyme responsible for breaking down anandamide is Fatty Acid Amide Hydrolase (FAAH). This enzyme is active in tissues and can rapidly degrade anandamide if not properly inhibited.
-
Temperature: Elevated temperatures can accelerate both enzymatic and chemical degradation of anandamide.
-
pH: Extreme pH conditions (either highly acidic or basic) can catalyze the hydrolysis of the amide bond in anandamide.
-
Oxidation: As a polyunsaturated fatty acid derivative, anandamide is susceptible to oxidation.
-
Light Exposure: Prolonged exposure to UV or ambient light can trigger photochemical reactions that may lead to degradation.
Q4: How can I prevent the artificial formation of anandamide during sample collection?
Artificial or ex vivo synthesis of anandamide can occur in collected samples, particularly in whole blood. To prevent this, it is crucial to:
-
Process Samples Immediately: Centrifuge blood samples immediately after collection to separate plasma or serum from blood cells.
-
Maintain Low Temperatures: Keep samples on ice throughout the collection and initial processing steps.
-
Use Anticoagulants: For blood collection, use tubes containing anticoagulants like EDTA.
Troubleshooting Guides
Issue 1: Low or No Detectable Anandamide in Samples
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | Ensure immediate inhibition of FAAH and other relevant enzymes upon sample collection. This can be achieved by rapid freezing, immediate extraction with organic solvents, or the use of specific enzyme inhibitors like phenylmethylsulfonyl fluoride (B91410) (PMSF). |
| Inefficient Extraction | Optimize your extraction method. Liquid-liquid extraction (LLE) with solvents like toluene (B28343) or solid-phase extraction (SPE) are commonly used. The choice of solvent and pH can significantly impact recovery. |
| Analyte Degradation during Storage | Store samples and extracts at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. |
| Improper Sample Handling | Minimize the time samples are kept at room temperature. Perform all extraction steps on ice or at 4°C. |
Issue 2: High Variability in Anandamide Levels Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Processing Time | Standardize the time between sample collection and processing for all samples. Delays can lead to variable levels of degradation or artificial synthesis. |
| Precipitation Issues | During protein precipitation steps, ensure complete and consistent precipitation and centrifugation to avoid matrix effects. |
| Incomplete Solvent Evaporation/Reconstitution | Ensure the solvent is completely evaporated before reconstitution. Vortex thoroughly after reconstitution to ensure the analyte is fully dissolved. |
Issue 3: Unexpected Peaks in Chromatogram
| Possible Cause | Troubleshooting Step |
| Isomerization of Co-eluting Lipids | While anandamide isomerization is not a primary concern, the isomerization of other endocannabinoids like 2-AG can lead to interfering peaks. Optimize chromatographic conditions (e.g., mobile phase composition, gradient, and temperature) to achieve better separation. |
| Sample Contamination | Use high-purity solvents and clean labware to avoid contamination. |
| Analyte Degradation Products | Degradation of anandamide can lead to the formation of other compounds. Review your sample handling and storage procedures to minimize degradation. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Anandamide from Plasma
This protocol is adapted from methodologies that have shown good recovery and stability for endocannabinoids.
-
Sample Collection: Collect whole blood in EDTA tubes and immediately place on ice.
-
Plasma Separation: Centrifuge the blood at 1,500 x g for 10 minutes at 4°C. Collect the plasma supernatant.
-
Protein Precipitation & Extraction:
-
To 1 mL of plasma, add 2 mL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., d8-AEA).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new tube.
-
Add 4 mL of toluene, vortex for 1 minute, and centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Drying and Reconstitution:
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of Anandamide
This protocol provides an alternative to LLE for sample clean-up.
-
Sample Preparation: Follow steps 1-3 from the LLE protocol.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 55% methanol in water) to remove polar impurities.
-
Elution: Elute the anandamide and other lipids with a strong organic solvent like acetonitrile or methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.
Data Presentation
Table 1: Comparison of Extraction Methods for Anandamide Recovery
| Extraction Method | Analyte | Concentration | Recovery (%) | Reference |
| LLE-Toluene | Anandamide | 10 µg/mL | 93% | |
| LLE-Toluene | Anandamide | 50 µg/mL | 89% | |
| SPE-HLB | 2-AG | 10 µg/mL | 86% | |
| SPE-HLB | 2-AG | 50 µg/mL | 81% |
Note: The table includes data for 2-AG to highlight the recovery differences that can exist between different endocannabinoids and extraction methods.
Table 2: Stability of Anandamide under Different Conditions
| Condition | Duration | Analyte | Stability | Reference |
| Whole blood on ice | 3 hours | Anandamide | Unstable, levels increased 2.3-fold | |
| Plasma on benchtop | 4 hours | Anandamide | Stable | |
| Plasma in autosampler | 45 hours | Anandamide | Stable | |
| Plasma at -80°C | 1 week | Anandamide | Stable |
Visualizations
Caption: Experimental workflow for anandamide sample preparation.
Caption: Anandamide degradation pathways and preventative measures.
References
- 1. The rise and fall of anandamide: processes that control synthesis, degradation, and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anandamide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing ionization efficiency of C17:1 Anandamide in ESI-MS.
Welcome to the technical support center for the analysis of C17:1 Anandamide (B1667382) and related N-acylethanolamines (NAEs) by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the ESI-MS analysis of C17:1 Anandamide.
Issue 1: Low Signal Intensity or Poor Sensitivity for this compound
Question: I am observing a very low signal for my this compound standard or in my samples. What are the potential causes and how can I improve the signal intensity?
Answer:
Low signal intensity for this compound is a common issue that can stem from several factors, ranging from suboptimal instrument parameters to issues with the mobile phase composition.
Potential Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The pH and composition of the mobile phase play a critical role in the ionization efficiency of anandamides. In positive ion mode, acidic modifiers are often used to promote protonation.[1]
-
Solution: Incorporate additives into your mobile phase. A common starting point is 0.1% to 0.2% formic acid or acetic acid in both the aqueous and organic mobile phases.[2][3] Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (at concentrations of 1-10 mM) can also enhance the formation of protonated molecules or ammonium adducts, which can improve signal intensity.[4][5]
-
-
Inappropriate ESI Source Parameters: The settings for the ESI source, such as capillary voltage, source temperature, and gas flows, are crucial for efficient desolvation and ionization.
-
Solution: Optimize the ESI source parameters systematically. Use a standard solution of this compound to tune these parameters. Typical starting points are provided in the table below.
-
-
Adduct Dilution: The analyte signal can be split among various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺), reducing the intensity of the desired ion.
-
Solution: Minimize sources of sodium and potassium salts in your sample preparation and LC-MS system. Use high-purity solvents and additives. If sodium adducts are still prominent, you may need to sum the intensities of the different adducts for quantification or adjust the mobile phase to favor the formation of a single adduct.
-
-
In-source Fragmentation: Excessive energy in the ESI source can cause the this compound molecule to fragment before it reaches the mass analyzer, leading to a lower precursor ion signal.
-
Solution: Reduce the cone voltage (or equivalent parameter) to minimize fragmentation. A careful optimization of this parameter is necessary to balance ionization efficiency and fragmentation.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.
-
Solution: Improve chromatographic separation to isolate this compound from interfering matrix components. Enhance sample clean-up procedures to remove phospholipids (B1166683) and other interfering substances. A liquid-liquid extraction or solid-phase extraction (SPE) tailored for lipids can be effective.
-
Experimental Protocol: Mobile Phase Optimization
-
Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in your initial mobile phase.
-
Systematically test the addition of different mobile phase modifiers. It is recommended to test one modifier at a time.
-
Test 0.1% formic acid.
-
Test 0.1% acetic acid.
-
Test 5 mM ammonium formate.
-
Test 5 mM ammonium acetate.
-
-
Infuse the standard solution directly into the mass spectrometer or make repeated injections into the LC-MS system for each mobile phase composition.
-
Monitor the signal intensity of the [M+H]⁺ ion and any other major adducts.
-
Select the mobile phase composition that provides the highest and most stable signal for the desired ion.
Issue 2: High Abundance of Sodium and Other Adducts
Question: My mass spectra for this compound show a high abundance of sodium ([M+Na]⁺) and/or potassium ([M+K]⁺) adducts, and the protonated molecule ([M+H]⁺) is weak. How can I control adduct formation?
Answer:
The formation of various adducts is common in ESI-MS. While sometimes a specific adduct can be targeted for quantification, a mixture of adducts can complicate analysis and reduce sensitivity for the desired ion.
Potential Causes and Solutions:
-
Contamination with Alkali Metal Salts: Glassware, solvents, and reagents can be sources of sodium and potassium ions.
-
Solution: Use polypropylene (B1209903) vials and tubes instead of glass where possible. Ensure the use of high-purity, LC-MS grade solvents and fresh mobile phase additives.
-
-
Mobile Phase Composition Favoring Adduct Formation: The absence of a strong proton source can lead to the preferential formation of metal adducts.
-
Solution: The addition of a proton source like formic acid or acetic acid to the mobile phase can promote the formation of the [M+H]⁺ ion. The addition of ammonium salts can favor the formation of [M+NH₄]⁺ adducts, which can be more stable and provide better fragmentation for MS/MS analysis.
-
-
High pH of the Mobile Phase: A higher pH will disfavor protonation, making adduct formation with available cations more likely.
-
Solution: Maintain a slightly acidic mobile phase (pH 3-5) to enhance the formation of the protonated molecule.
-
Logical Workflow for Managing Adduct Formation
Caption: Workflow for troubleshooting high adduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the typical ESI source parameters for this compound analysis?
A1: Optimal ESI source parameters can vary between instruments. However, the following table provides a good starting point for method development.
| Parameter | Typical Value/Range | Purpose |
| Ionization Mode | Positive Electrospray (ESI+) | Promotes the formation of protonated molecules [M+H]⁺. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the spray and ionization of analytes. |
| Cone Voltage | 20 - 40 V | Can be optimized to maximize precursor ion intensity and minimize in-source fragmentation. |
| Source Temperature | 120 - 150 °C | Aids in the desolvation of the ESI droplets. |
| Desolvation Gas Flow | 600 - 800 L/Hr | Assists in the evaporation of solvent from the ESI droplets. |
| Desolvation Temperature | 350 - 500 °C | Further assists in the evaporation of solvent from the ESI droplets. |
| Nebulizer Gas Pressure | 30 - 60 psi | Controls the formation of the aerosol droplets. |
Q2: What are the expected ions for this compound in ESI-MS?
A2: this compound has a monoisotopic mass of approximately 329.298 g/mol . In positive ion mode ESI-MS, you can expect to see the following ions:
| Ion | m/z | Notes |
| [M+H]⁺ | 330.306 | The protonated molecule, often the target for quantification. |
| [M+Na]⁺ | 352.288 | A common adduct, especially if sodium is present in the sample or mobile phase. |
| [M+K]⁺ | 368.262 | A potassium adduct, less common than sodium but can be observed. |
| [M+NH₄]⁺ | 347.332 | An ammonium adduct, often seen when ammonium salts are used as mobile phase modifiers. |
Q3: How can I confirm the identity of this compound in my samples?
A3: The identity of this compound should be confirmed using tandem mass spectrometry (MS/MS). By selecting the precursor ion (e.g., m/z 330.3) and fragmenting it, you can obtain a characteristic fragmentation pattern. The major fragment ion for anandamides typically results from the cleavage of the amide bond, yielding a fragment corresponding to the fatty acyl chain and a neutral loss of the ethanolamine (B43304) headgroup.
Signaling Pathway of Ionization Enhancement
Caption: Enhancement of this compound ionization in ESI.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Normalization strategies for C17:1 Anandamide levels in tissue homogenates.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the normalization and quantification of C17:1 Anandamide (B1667382) (AEA) levels in tissue homogenates.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of C17:1 Anandamide.
Issue 1: High Variability in Anandamide Levels Between Replicates
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Homogenization | Ensure tissue is completely and uniformly homogenized. | Use a high-quality tissue homogenizer and visually inspect for any remaining tissue fragments. Process all samples for the same duration and at the same power setting. |
| Variable Water Content in Tissue | Normalizing to fresh tissue weight can be skewed by differing water content.[1] | Normalize anandamide levels to the total protein concentration of the homogenate for a more reliable comparison.[1][2][3] Perform a protein assay (e.g., BCA or Bradford) on an aliquot of the homogenate. |
| Inconsistent Extraction Efficiency | The recovery of anandamide can vary between samples if the extraction procedure is not performed consistently. | Strictly adhere to the validated extraction protocol for all samples. Ensure accurate pipetting of all solvents and reagents. Use a reliable internal standard, such as deuterated anandamide (AEA-d4 or AEA-d8), to correct for variations.[4][5][6] |
| Analyte Degradation | Anandamide is susceptible to enzymatic degradation by Fatty Acid Amide Hydrolase (FAAH).[4][7] | Process tissue samples immediately after collection or flash-freeze in liquid nitrogen and store at -80°C.[8] Keep samples on ice during homogenization and extraction. Consider adding a FAAH inhibitor to the homogenization buffer. |
Issue 2: Low or No Detectable Anandamide Signal
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inefficient Extraction | The chosen extraction method may not be optimal for the tissue type, leading to poor recovery. | Optimize the extraction protocol. Liquid-liquid extraction (LLE) with toluene (B28343) has shown high recovery rates for anandamide from tissue.[4] Alternatively, solid-phase extraction (SPE) can be employed.[4][6] |
| Matrix Effects | Components of the tissue homogenate can suppress the ionization of anandamide in the mass spectrometer.[9][10][11] | Use a stable isotope-labeled internal standard (e.g., AEA-d8) to compensate for ion suppression.[4] Dilute the final extract to reduce the concentration of interfering matrix components. |
| Instrument Sensitivity | The mass spectrometer may not be sensitive enough to detect the low levels of anandamide present in the sample. | Ensure the LC-MS/MS system is properly tuned and calibrated. Develop a sensitive multiple reaction monitoring (MRM) method for anandamide.[5] The lower limit of quantification (LLOQ) for anandamide can be in the low ng/mL range.[11][12] |
| Improper Sample Storage | Prolonged storage at inappropriate temperatures can lead to anandamide degradation. | Store tissue samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the best normalization strategy for this compound in tissue homogenates?
A1: While normalization to fresh tissue weight is common, it can be influenced by variations in water content.[1] A more robust and reliable method is to normalize the anandamide concentration to the total protein content of the tissue homogenate.[1][2][3] This approach accounts for differences in tissue hydration and cellularity, leading to more accurate and comparable results across samples.
Q2: Which internal standard should I use for anandamide quantification?
A2: The most appropriate internal standard is a stable isotope-labeled version of the analyte. For this compound, deuterated anandamide such as AEA-d8 or AEA-d4 is highly recommended.[4][5][6] This type of internal standard closely mimics the chemical and physical properties of the endogenous anandamide, effectively correcting for variations in extraction efficiency, matrix effects, and instrument response.
Q3: What are the critical steps in the sample preparation protocol to ensure accurate results?
A3: Key critical steps include:
-
Rapid Tissue Processing: To prevent enzymatic degradation, tissues should be processed or flash-frozen in liquid nitrogen immediately after collection.[8]
-
Efficient Homogenization: The tissue must be thoroughly homogenized to ensure complete lysis of cells and release of anandamide.
-
Optimized Extraction: A validated lipid extraction method, such as liquid-liquid extraction with toluene or chloroform/methanol (B129727), should be used to achieve high and reproducible recovery.[4][5]
-
Use of an Internal Standard: Adding a deuterated internal standard at the beginning of the sample preparation process is crucial for accurate quantification.[4]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds, are a common challenge. To minimize them:
-
Use a Co-eluting Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects.[4]
-
Optimize Chromatographic Separation: Develop an LC method that effectively separates anandamide from the majority of matrix components.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering substances.
-
Use a More Selective Extraction Method: Solid-phase extraction (SPE) can sometimes provide a cleaner extract compared to liquid-liquid extraction.[4]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Anandamide from Tissue Homogenates
This protocol is adapted from methods demonstrating high recovery of anandamide.[4][13]
-
Tissue Homogenization:
-
Weigh the frozen tissue sample.
-
Add 1 mL of ice-cold methanol containing the internal standard (e.g., 1 pmol of [2H4]-AEA).[5]
-
Homogenize the tissue on ice using a suitable homogenizer until no visible tissue clumps remain.
-
Transfer an aliquot of the homogenate for protein quantification.
-
-
Lipid Extraction:
-
To the remaining homogenate, add 2 mL of chloroform.[5]
-
Vortex the mixture vigorously for 1 minute.
-
Add 1 mL of 0.2-micron ultra-purified water.[5]
-
Vortex again for 1 minute.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C to separate the phases.[5]
-
Carefully collect the lower organic phase (chloroform layer) into a new tube.
-
Dry the organic phase under a gentle stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water).
-
Protocol 2: Quantification by LC-MS/MS
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient: A suitable gradient to separate anandamide from other lipids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the specific precursor to product ion transition.
-
AEA-d4 (Internal Standard): m/z 352.3 > 66.1.[5]
-
-
Optimize cone voltage and collision energy for each transition.
-
Data Presentation
Table 1: Recovery of Anandamide using Different Extraction Methods from Aortic Tissue
| Extraction Method | Analyte Concentration | Recovery (%) |
| LLE-Toluene | 10 µg/mL | 93% |
| 50 µg/mL | 89% | |
| SPE-HLB | 10 µg/mL | 114% |
| 50 µg/mL | 109% |
Data adapted from a study on aortic tissue, where LLE with toluene showed excellent recovery.[4] The >100% recovery with SPE-HLB was attributed to chromatographic peak fronting.[4]
Table 2: Lower Limits of Quantification (LLOQ) for Anandamide in Different Matrices
| Matrix | LLOQ | Method |
| Aortic Tissue Homogenate | 0.5 µg/mL | LC-MS/MS |
| Plasma | 0.35 ng/mL | GC-MS |
| Dorsal Vagal Complex | 0.5 ng/mL | LC-MS |
| Rodent Brain | 1.4 ng/mL | LC-MS |
This table summarizes reported LLOQ values, demonstrating the sensitivity of different analytical methods.[4][9][11][12]
Visualizations
Caption: Anandamide signaling pathway showing synthesis, receptor binding, and degradation.
Caption: Experimental workflow for this compound quantification in tissue homogenates.
References
- 1. Quantification of anandamide content in animal cells and tissues: the normalization makes the difference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of anandamide content in animal cells and tissues: the normalization makes the difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convergent translational evidence of a role for anandamide in amygdala-mediated fear extinction, threat processing and stress-reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipidomic metabolism analysis of the endogenous cannabinoid anandamide (N-arachidonylethanolamide) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. researchgate.net [researchgate.net]
Addressing analytical variability in C17:1 Anandamide measurements.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address analytical variability in the measurement of C17:1 Anandamide (N-heptadecanoyl-ethanolamine). It is intended for researchers, scientists, and drug development professionals utilizing this analyte, often as an internal standard in mass spectrometry-based assays.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Replicate Injections | LC-MS/MS System Instability: Inconsistent spray, fluctuating source temperature, or detector sensitivity drift. | 1. System Equilibration: Ensure the LC-MS/MS system is thoroughly equilibrated with the mobile phase before injection. 2. Benchmarking: Run a system suitability test with a known standard to check for consistent retention time, peak shape, and intensity.[1] 3. Source Cleaning: Clean the ESI source components (e.g., capillary, cone) as per the manufacturer's instructions. |
| Sample Degradation in Autosampler: this compound may be susceptible to degradation at room temperature over extended periods. | 1. Temperature Control: Maintain the autosampler at a low temperature (e.g., 4°C). 2. Injection Sequence: Limit the time samples spend in the autosampler before injection. For long runs, consider reinjecting standards periodically to assess stability. | |
| Poor Peak Shape (Tailing or Fronting) | Chromatographic Issues: Inappropriate column chemistry, mobile phase mismatch, or column degradation. | 1. Column Selection: Use a C18 reversed-phase column for optimal retention and peak shape.[2][3] 2. Mobile Phase Optimization: Adjust the mobile phase composition, including the organic solvent ratio and additives (e.g., formic acid, ammonium (B1175870) formate), to improve peak symmetry.[4] 3. Guard Column: Employ a guard column to protect the analytical column from contaminants. |
| Sample Overload: Injecting too high a concentration of the analyte. | 1. Dilution: Dilute the sample to a concentration within the linear range of the detector. | |
| Low Signal Intensity or No Peak Detected | Suboptimal MS Parameters: Incorrect precursor/product ion selection, insufficient collision energy, or inappropriate ionization polarity. | 1. Tuning and Optimization: Infuse a this compound standard to optimize MS parameters, including precursor ion selection (m/z 312.3), product ions, and collision energy in positive ionization mode. 2. Ion Source Conditions: Optimize ion source parameters such as gas flow, temperature, and spray voltage. |
| Inefficient Extraction: Poor recovery of this compound from the sample matrix. | 1. Solvent Choice: Utilize a robust lipid extraction method, such as a liquid-liquid extraction (LLE) with a solvent like ethyl acetate/hexane or a solid-phase extraction (SPE) with a C18 cartridge.[5] 2. pH Adjustment: Ensure the pH of the sample is optimized for the extraction of N-acylethanolamines. | |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting Endogenous Compounds: Phospholipids, salts, and other matrix components can interfere with the ionization of this compound. | 1. Improved Sample Cleanup: Incorporate a more rigorous sample preparation method, such as SPE, to remove interfering substances. 2. Chromatographic Separation: Modify the LC gradient to achieve better separation of this compound from co-eluting matrix components. 3. Stable Isotope-Labeled Internal Standard: While this compound is often used as an internal standard, for absolute quantification in complex matrices, a stable isotope-labeled this compound (e.g., this compound-d4) would be ideal to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
Sample Handling and Storage
Q1: How should I handle and store biological samples to ensure the stability of this compound?
A1: Proper sample handling is critical to prevent ex vivo fluctuations of N-acylethanolamines. For blood samples, collect them in tubes containing an anticoagulant (e.g., EDTA) and immediately place them on ice. Centrifuge at low temperatures (e.g., 4°C) as soon as possible to separate plasma. Store plasma or tissue samples at -80°C until analysis to minimize degradation. Avoid repeated freeze-thaw cycles, as this can lead to increased variability.
Extraction and Sample Preparation
Q2: What is the most effective method for extracting this compound from plasma or tissue?
A2: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used and effective.
-
LLE: A popular method involves protein precipitation with a solvent like acetonitrile (B52724), followed by extraction with a non-polar solvent.
-
SPE: C18 cartridges are frequently used for SPE. The general steps include conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte with an organic solvent.
The choice of method may depend on the sample matrix and the desired level of cleanup.
Q3: Why is this compound a good internal standard for the quantification of other endocannabinoids like Anandamide (AEA)?
A3: this compound is a suitable internal standard because it is a close structural analog of AEA but is not typically found endogenously in mammalian tissues. Its similar chemical properties ensure that it behaves similarly to AEA during extraction, chromatography, and ionization, thus effectively correcting for variability in these steps.
Chromatography and Mass Spectrometry
Q4: What are the typical LC-MS/MS parameters for this compound analysis?
A4: A reversed-phase C18 column is generally used for chromatographic separation with a gradient mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate (B1220265) to improve ionization. Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The precursor ion for this compound is [M+H]⁺ at m/z 312.3.
Q5: How can I assess and mitigate matrix effects in my assay?
A5: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can be a significant source of variability. To assess them, you can compare the signal of this compound in a neat solution to its signal when spiked into an extracted blank matrix. To mitigate these effects, improve your sample cleanup, optimize chromatographic separation to resolve the analyte from interfering compounds, or use a stable isotope-labeled internal standard if available.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is adapted from general methods for N-acylethanolamine extraction.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add the internal standard (if this compound is the analyte, a stable isotope-labeled version would be used; if C17:1 is the IS, it is added to the sample).
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Tissue Homogenate
This protocol is a general guide based on established SPE methods for endocannabinoids.
-
Homogenization: Homogenize the tissue sample in an appropriate buffer.
-
Internal Standard Spiking: Add the internal standard to the homogenate.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the tissue homogenate onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-organic-content solvent (e.g., 1 mL of 20% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with 1 mL of acetonitrile or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: A logical approach to troubleshooting analytical variability.
Caption: Simplified signaling pathway for Anandamide (AEA) metabolism.
References
- 1. 15 Tips and Tricks for LC-MS Troubleshooting | Technology Networks [technologynetworks.com]
- 2. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the appropriate surrogate standard for C17:1 Anandamide analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate surrogate standard for the analysis of C17:1 Anandamide (B1667382) (10Z-heptadecenoylethanolamide).
Frequently Asked Questions (FAQs)
Q1: What is a surrogate standard and why is it crucial for accurate C17:1 Anandamide analysis?
A1: A surrogate standard, ideally a stable isotope-labeled (SIL) version of the analyte, is a compound added to a sample at a known concentration before sample processing. In quantitative mass spectrometry, its purpose is to mimic the analyte of interest (this compound) through extraction, derivatization, and ionization. By normalizing the analyte's signal to the surrogate's signal, it corrects for variations in sample preparation and matrix effects, leading to more accurate and precise quantification.
Q2: What is the ideal surrogate standard for this compound analysis?
A2: The ideal surrogate standard is a stable isotope-labeled version of this compound itself (e.g., this compound-d4). A SIL internal standard has nearly identical chemical and physical properties to the target analyte, ensuring consistent extraction recovery and co-elution, and experiencing the same degree of ionization suppression or enhancement in the mass spectrometer.[1]
Q3: What should I do if a deuterated this compound is not commercially available?
A3: If a deuterated version of the exact analyte is unavailable, the next best choice is a SIL analog of a closely related N-acylethanolamine. Key considerations for selection include:
-
Structural Similarity: Choose a standard with a similar acyl chain length and degree of unsaturation. For this compound, a deuterated C18:1 Anandamide or even a more commonly available deuterated Anandamide (C20:4-d4 or -d8) could be considered.[2]
-
Co-elution: The surrogate should ideally co-elute with the this compound to ensure they experience the same matrix effects during LC-MS analysis.
-
Mass Difference: The mass difference between the surrogate and the analyte should be sufficient (ideally ≥ 4 Da) to prevent isotopic crosstalk.
Q4: Can I use a non-labeled, odd-chain N-acylethanolamine as a surrogate standard?
A4: While less ideal than a SIL standard, an odd-chain N-acylethanolamine that is not naturally present in the sample matrix can sometimes be used.[3] However, this approach does not perfectly control for variations in ionization efficiency, which can differ even between structurally similar compounds. This should be a secondary option if a suitable SIL standard cannot be sourced. This compound itself has been used as an internal standard for the measurement of other endocannabinoids in certain matrices.[4]
Troubleshooting Guide
Issue: High variability in quantitative results for this compound.
-
Question: My replicate injections of the same sample show a high coefficient of variation (%CV). What could be the cause?
-
Answer:
-
Inappropriate Surrogate Standard: If your surrogate standard does not co-elute or have similar extraction recovery to this compound, it will not adequately correct for experimental variability. Re-evaluate your choice of standard based on the principles outlined in the FAQ.
-
Sample Degradation: N-acylethanolamines can be susceptible to enzymatic degradation. Ensure proper sample handling and storage, including the use of enzyme inhibitors if necessary, to maintain the integrity of both the analyte and the surrogate.
-
Inconsistent Sample Preparation: Manual extraction procedures can introduce variability. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. Automation can help minimize this.
-
Issue: Poor peak shape or low signal intensity for this compound.
-
Question: I am observing tailing peaks or my signal for this compound is much lower than expected. How can I improve this?
-
Answer:
-
Suboptimal LC Conditions: The choice of column and mobile phase is critical. For N-acylethanolamines, a C18 reversed-phase column with a gradient elution using mobile phases containing a small amount of an acid modifier (e.g., formic acid or acetic acid) often provides good peak shape.
-
Ion Suppression: The sample matrix can interfere with the ionization of this compound. A good surrogate standard that co-elutes will help to correct for this. Additionally, optimizing the sample clean-up procedure (e.g., solid-phase extraction) can reduce matrix effects.
-
Incorrect MS/MS Transitions: Ensure that your MRM (Multiple Reaction Monitoring) transitions are correctly selected and optimized for this compound and your surrogate. Infuse both compounds directly into the mass spectrometer to determine the optimal precursor and product ions.
-
Experimental Protocols
Protocol: Selection and Validation of a Surrogate Standard for this compound
-
Standard Selection:
-
Primary Choice: Deuterated this compound (if available).
-
Secondary Choice: A commercially available deuterated N-acylethanolamine with a similar chain length and polarity (e.g., Oleoylethanolamide-d4).
-
Tertiary Choice: A non-endogenous, odd-chain N-acylethanolamine.
-
-
Stock Solution Preparation:
-
Prepare individual stock solutions of this compound and the chosen surrogate standard in a suitable organic solvent (e.g., ethanol (B145695) or methanol) at a concentration of 1 mg/mL.
-
Store stock solutions at -20°C or lower.[5]
-
-
LC-MS/MS Method Development:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from other matrix components and co-elution of the analyte and surrogate.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Determine the optimal precursor ion ([M+H]+) and product ions for both this compound and the surrogate standard by direct infusion.
-
-
-
Validation:
-
Co-elution: Inject a mixture of this compound and the surrogate standard to confirm that their retention times are very similar.
-
Extraction Recovery: Spike a blank matrix with a known concentration of both the analyte and the surrogate. Perform the sample extraction and compare the peak areas to those of unextracted standards to calculate the recovery. The recoveries should be similar.
-
Matrix Effect Evaluation: Compare the peak area of the analyte and surrogate in a post-extraction spiked blank matrix to the peak area in a neat solution. The matrix effect should be comparable for both compounds.
-
Data Presentation
Table 1: Example MRM Transitions for this compound and Potential Surrogate Standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Example) |
| This compound | 312.3 | 62.1 | 25 |
| This compound | 312.3 | 251.2 | 15 |
| Oleoylethanolamide-d4 (Surrogate) | 330.3 | 66.1 | 25 |
| Oleoylethanolamide-d4 (Surrogate) | 330.3 | 268.2 | 15 |
| Anandamide-d8 (Surrogate) | 356.3 | 62.1 | 25 |
| Anandamide-d8 (Surrogate) | 356.3 | 295.3 | 15 |
Note: These are predicted transitions and should be empirically optimized on your specific mass spectrometer. The fragmentation of N-acylethanolamines in positive ESI mode typically yields a product ion corresponding to the ethanolamine (B43304) headgroup ([M+H - acyl chain]+) and another from the cleavage of the amide bond.
Mandatory Visualization
Caption: Workflow for selecting a surrogate standard for this compound analysis.
References
Technical Support Center: High-Throughput C17:1 Anandamide Screening
Welcome to the technical support center for high-throughput C17:1 Anandamide (B1667382) screening. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental methods.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during high-throughput screening of C17:1 Anandamide, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.
Q1: Why am I observing significant variability in my this compound measurements between samples?
A1: Variability can be introduced at multiple stages of the experimental process.[1] Key areas to investigate include:
-
Sample Collection and Handling: Anandamide levels can change post-collection due to enzymatic activity. Ensure consistent and rapid sample processing, including immediate centrifugation at low temperatures and consideration of enzyme inhibitors.[2]
-
Extraction Efficiency: Inconsistent extraction can lead to variable analyte recovery. Toluene-based liquid-liquid extraction has been shown to yield high recovery for anandamides.[3] Solid-phase extraction (SPE) is another option that can be optimized for high-throughput applications.[1]
-
Matrix Effects: Components in the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[4] Robust sample cleanup is crucial to minimize these effects.
Q2: My LC-MS/MS is showing poor sensitivity for this compound. What can I do to improve it?
A2: Low sensitivity can be a significant hurdle. Consider the following optimization steps:
-
Mass Spectrometry Parameters: Ensure that the MS parameters, such as cone voltage and collision energy, are specifically optimized for this compound and its fragments. Using Multiple Reaction Monitoring (MRM) mode is essential for sensitive and selective quantification.
-
Mobile Phase Composition: The addition of additives like ammonium (B1175870) acetate (B1210297) to the mobile phase can enhance the formation of adducts, potentially improving ionization efficiency. The pH of the mobile phase can also impact analyte retention and ionization.
-
Derivatization: Although it adds a step to the workflow, derivatization of anandamide with a fluorescent tag can significantly increase detection sensitivity, particularly for HPLC with fluorescence detection.
Q3: I'm experiencing carryover between my samples, leading to artificially high readings. How can I prevent this?
A3: Carryover is a common issue in high-throughput LC-MS/MS analysis. To mitigate this:
-
Injector and Column Washing: Implement a rigorous wash cycle for the autosampler injector using a strong organic solvent.
-
Optimized Chromatography: A well-developed chromatographic method with a sufficient gradient can help elute all analytes from the column before the next injection.
-
Blank Injections: Run blank solvent injections between samples, especially after a high-concentration sample, to ensure the system is clean.
Q4: What are the common causes of false positives in high-throughput screening assays for this compound?
A4: False positives in HTS can arise from various sources unrelated to the specific biological target. These can include:
-
Compound Interference: Some test compounds may interfere with the assay detection system itself, for example, by being autofluorescent in a fluorescence-based assay.
-
Assay Variability: Inherent variability in the assay can lead to random signals that are incorrectly identified as hits.
-
Systematic Errors: Plate position effects or batch-to-batch variations can introduce systematic biases.
Experimental Protocols
Below are detailed methodologies for key experiments involved in this compound screening.
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is adapted from methods developed for anandamide extraction.
-
Sample Preparation: To 500 µL of plasma, add an appropriate internal standard (e.g., deuterated this compound).
-
Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Extraction: Transfer the supernatant to a new tube. Add 2 mL of toluene, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Drying: Transfer the upper organic layer (toluene) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at low heat.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This is a general protocol that should be optimized for the specific instrument being used.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 50% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined empirically for this compound. For Anandamide (AEA), a common transition is m/z 348.3 → 62.1. A similar fragmentation pattern would be expected for this compound.
-
Optimization: Optimize cone voltage and collision energy to maximize the signal for the specific MRM transitions.
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for Anandamides
| Parameter | Setting | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | |
| Capillary Voltage | 1.10 - 3.0 kV | |
| Cone Voltage | 18 - 25 V | |
| Collision Energy | 10 - 44 V | |
| MRM Transition (AEA) | m/z 348.3 → 62.1 |
Note: These parameters are for Anandamide (AEA) and should be optimized for this compound.
Table 2: Comparison of Extraction Methods for Anandamides
| Extraction Method | Analyte Recovery | Ionization Suppression | Throughput | Reference |
| Liquid-Liquid (Toluene) | >85% | Low | Moderate | |
| Solid-Phase (SPE) | Variable | Low to Moderate | High |
Visualizations
Diagram 1: General Workflow for this compound Screening
Caption: High-level overview of the this compound screening process.
Diagram 2: Troubleshooting Logic for Low Signal Intensity
Caption: A decision tree for troubleshooting poor signal intensity.
Diagram 3: Anandamide Signaling Pathway Overview
Caption: Simplified overview of the anandamide signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
A Comparative Guide to the Quantification of C17:1 Anandamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary analytical methods for the quantification of C17:1 Anandamide (N-heptadecenoylethanolamine): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an endocannabinoid-like lipid mediator that is increasingly the subject of research for its potential physiological roles. Accurate and reliable quantification of this analyte in biological matrices is crucial for advancing our understanding of its function.
This document outlines the experimental protocols for each method, presents a comparative analysis of their performance characteristics, and includes visualizations of a generalized endocannabinoid signaling pathway and the experimental workflows.
Comparative Performance of Quantification Methods
The choice of analytical method for this compound quantification depends on several factors, including the required sensitivity, sample throughput, and the available instrumentation. The following table summarizes the key performance characteristics of LC-MS/MS and GC-MS for the analysis of N-acylethanolamines, including this compound.
| Parameter | LC-MS/MS | GC-MS |
| Linearity (r²) | >0.99 | >0.99 |
| Accuracy (% Bias) | ±15% | ±20% |
| Precision (%RSD) | <15% | <20% |
| Lower Limit of Quantification (LLOQ) | 0.05 - 1 ng/mL | 0.1 - 5 ng/mL |
| Sample Throughput | High | Moderate |
| Derivatization Required | No | Yes |
| Matrix Effects | Potential for ion suppression/enhancement | Less common, but possible |
Experimental Protocols
Detailed methodologies for the quantification of this compound using LC-MS/MS and GC-MS are provided below. These protocols are based on established methods for the analysis of related N-acylethanolamines and can be adapted for specific biological matrices.[1][2][3][4]
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used technique for the quantification of endocannabinoids and related compounds due to its high sensitivity, selectivity, and throughput.[1][5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of biological matrix (e.g., plasma, tissue homogenate), add an internal standard (e.g., this compound-d4).
-
Add 1 mL of a cold organic solvent mixture, such as ethyl acetate/hexane (9:1, v/v), for protein precipitation and lipid extraction.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is typically used.[1]
-
Mobile Phase: A gradient elution is commonly employed with:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: Gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B for re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of volatile and thermally stable compounds. For N-acylethanolamines, a derivatization step is required to increase their volatility.[2][3]
1. Sample Preparation and Derivatization
-
Perform liquid-liquid extraction as described for the LC-MS/MS method.
-
After evaporation of the solvent, add 50 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of this compound.
-
Evaporate the excess derivatizing agent under nitrogen.
-
Reconstitute the sample in 50 µL of a suitable solvent like hexane.
2. GC-MS Analysis
-
GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 300°C at 15°C/min.
-
Hold at 300°C for 5 minutes.
-
-
Injection Mode: Splitless injection.
-
Mass Spectrometry: A single quadrupole or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound is used for quantification.
Visualizations
Endocannabinoid Signaling Pathway
The following diagram illustrates a generalized signaling pathway for endocannabinoids and related molecules like this compound. These lipids act as signaling molecules that bind to cannabinoid receptors (CB1 and CB2) and other cellular targets.
Caption: Generalized Endocannabinoid Signaling Pathway.
Experimental Workflow for this compound Quantification
The diagram below outlines the general steps involved in the quantification of this compound from biological samples.
Caption: this compound Quantification Workflow.
References
- 1. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of anandamide, an endogenous cannabinoid substance, and of other natural N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of C17:1 Anandamide and N-arachidonoylethanolamine (Anandamide)
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of N-arachidonoylethanolamine, the archetypal endocannabinoid commonly known as Anandamide (AEA), and its less-studied analogue, C17:1 Anandamide (N-heptadecenoylethanolamine). The focus is on their structural differences, biochemical pathways, and functional activities, supported by experimental data to inform research and development in the endocannabinoid field.
Structural and Physicochemical Properties
Anandamide (AEA) is an N-acylethanolamine (NAE) derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid (20:4).[1][2] Its structure features a long, flexible acyl chain with four cis-double bonds, which is critical for its interaction with cannabinoid receptors. This compound is also an NAE but is derived from a 17-carbon monounsaturated fatty acid. This difference in acyl chain length and degree of saturation is the primary structural distinction and a key determinant of their differing biological activities.
References
The Gold Standard for 2-AG Quantification: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise measurement of 2-arachidonoylglycerol (B1664049) (2-AG), the choice of an internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of commonly used internal standards for 2-AG quantification by liquid chromatography-mass spectrometry (LC-MS/MS), with a focus on the performance of deuterated analogs versus structural analogs like anandamide (B1667382) and its derivatives.
The quantification of 2-AG, a key endocannabinoid signaling molecule, is notoriously challenging due to its in-vivo instability and propensity to isomerize to the inactive 1-arachidonoylglycerol (1-AG). An ideal internal standard (IS) should mimic the behavior of 2-AG throughout the entire analytical process—from extraction to detection—to compensate for analyte loss, variability in injection volume, and matrix-induced ion suppression or enhancement. While various compounds have been employed, the scientific consensus leans heavily towards the use of stable isotope-labeled internal standards (SIL-ISs) as the gold standard.
Performance Comparison: Deuterated Standards vs. Structural Analogs
The selection of an appropriate internal standard is paramount for the development of robust bioanalytical methods. Here, we compare the performance of the most widely used types of internal standards for 2-AG measurement.
| Internal Standard Type | Examples | Advantages | Disadvantages |
| Deuterated 2-AG | 2-AG-d5, 2-AG-d8 | - Gold Standard: Nearly identical chemical and physical properties to endogenous 2-AG, leading to co-elution and similar behavior during sample preparation and ionization[1][2]. - Accurate Correction: Effectively compensates for matrix effects and variability in extraction recovery and instrument response[1]. - High Specificity: Mass difference allows for clear distinction from the native analyte by the mass spectrometer. | - Cost: Generally more expensive than non-deuterated analogs. - Isotopic Impurity: Commercial standards may contain a small percentage of the unlabeled analyte. |
| Deuterated Anandamide (AEA) | AEA-d4, AEA-d8 | - Good Alternative: Chemically similar to 2-AG and more stable against isomerization[3]. - Cost-Effective: Can be more affordable than deuterated 2-AG. - Simultaneous Analysis: Useful when measuring both 2-AG and AEA in the same sample. | - Structural Difference: As a structural analog, it may not perfectly co-elute with 2-AG or experience identical matrix effects, potentially leading to less accurate correction[1][4]. - Different Stability: Its higher stability compared to 2-AG means it might not accurately reflect the degradation of 2-AG during sample handling. |
| Non-Deuterated Anandamide Analogs (e.g., C17:1 Anandamide) | Heptadecenoylethanolamide | - Theoretical Cost-Effectiveness: Potentially a lower-cost option. - Structural Similarity: Shares the ethanolamide head group with anandamide. | - Not Validated for 2-AG: No published studies were found validating its use as an internal standard for 2-AG quantification. - Significant Structural Dissimilarity: The different acyl chain length and saturation compared to 2-AG would likely result in different chromatographic retention, extraction recovery, and ionization efficiency, making it a poor surrogate. |
Experimental Protocols
Accurate quantification of 2-AG relies on a meticulously executed experimental protocol. Below is a summarized, typical workflow for the analysis of 2-AG in biological matrices using LC-MS/MS with a deuterated internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Objective: To extract 2-AG and the internal standard from the biological matrix (e.g., plasma, tissue homogenate) while minimizing degradation and isomerization.
-
Procedure:
-
To a 100 µL sample, add an appropriate amount of deuterated internal standard (e.g., 2-AG-d8).
-
Add a protein precipitation solvent such as cold acetonitrile (B52724).
-
Perform liquid-liquid extraction with a solvent like toluene, which has been shown to minimize 2-AG isomerization[5].
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate 2-AG from its isomer 1-AG and other interfering compounds, and to detect and quantify it with high selectivity and sensitivity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.
-
Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 2-AG and its deuterated internal standard are monitored.
-
3. Data Analysis
-
Objective: To determine the concentration of 2-AG in the original sample.
-
Procedure:
-
Integrate the peak areas of the MRM transitions for both 2-AG and the internal standard.
-
Calculate the peak area ratio of 2-AG to the internal standard.
-
Construct a calibration curve using known concentrations of 2-AG standard spiked with a constant concentration of the internal standard.
-
Determine the concentration of 2-AG in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Caption: Biosynthesis and degradation pathway of 2-AG and Anandamide.
Caption: Experimental workflow for 2-AG quantification by LC-MS/MS.
Conclusion
For the accurate and reliable quantification of 2-AG, the use of a deuterated internal standard, such as 2-AG-d5 or 2-AG-d8, is strongly recommended. These stable isotope-labeled standards exhibit nearly identical physicochemical properties to the endogenous analyte, ensuring the most effective compensation for experimental variability. While deuterated anandamide can be a viable alternative, particularly in methods aiming to quantify both endocannabinoids simultaneously, its structural differences may lead to less precise correction. There is currently no scientific literature to support the use of this compound as an internal standard for 2-AG measurement; its significant structural dissimilarity makes it an unsuitable candidate for this purpose. The investment in a deuterated internal standard is justified by the enhanced data quality, which is crucial for meaningful and reproducible research in the field of endocannabinoid signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Hydrolysis of C17:1 Anandamide and Other N-acylethanolamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic hydrolysis of various N-acylethanolamines (NAEs), with a focus on C17:1 Anandamide (B1667382), by the two primary hydrolytic enzymes: Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing Acid Amidase (NAAA). Understanding the substrate specificity and kinetic parameters of these enzymes is crucial for the development of targeted therapeutics for a range of physiological conditions, including pain, inflammation, and neurological disorders.
Executive Summary
The hydrolysis of N-acylethanolamines is a critical step in the regulation of their signaling pathways. The two key enzymes responsible for this process, FAAH and NAAA, exhibit distinct substrate preferences, subcellular localizations, and pH optima. FAAH, a transmembrane enzyme found in the endoplasmic reticulum, generally favors polyunsaturated NAEs like anandamide (AEA) and operates optimally at a neutral to alkaline pH.[1][2] In contrast, NAAA is a lysosomal enzyme with an acidic pH optimum that preferentially hydrolyzes saturated and monounsaturated NAEs, such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA).[3][4] While specific kinetic data for C17:1 Anandamide is not extensively available, its structural similarity to other monounsaturated NAEs allows for a comparative analysis of its likely hydrolysis by these two key enzymes.
Data Presentation: Quantitative Comparison of NAE Hydrolysis
The following tables summarize the kinetic parameters for the hydrolysis of various N-acylethanolamines by NAAA and the relative reactivity of FAAH towards different substrates.
Table 1: Kinetic Parameters for the Hydrolysis of N-acylethanolamines by NAAA
| Substrate | Acyl Chain | Km (µM) | Vmax (relative to PEA) | Catalytic Efficiency (Vmax/Km) (relative to PEA) |
| Palmitoylethanolamide (PEA) | C16:0 | 21 ± 3 | 100% | 100% |
| Myristoylethanolamide | C14:0 | 35 ± 5 | 60% | 36% |
| Stearoylethanolamide | C18:0 | 45 ± 7 | 30% | 14% |
| Oleoylethanolamide (OEA) | C18:1 | 52 ± 8 | 25% | 10% |
| Anandamide (AEA) | C20:4 | >100 | <10% | <2% |
Data adapted from studies on rat and human NAAA. The catalytic efficiency is calculated as the ratio of Vmax to Km and provides a measure of the enzyme's overall efficiency for a given substrate.[5]
Table 2: Relative Hydrolysis Rates of N-acylethanolamines by FAAH
| Substrate | Acyl Chain | Relative Hydrolysis Rate |
| Anandamide (AEA) | C20:4 | ++++ |
| Oleoylethanolamide (OEA) | C18:1 | +++ |
| Palmitoylethanolamide (PEA) | C16:0 | ++ |
| Stearoylethanolamide | C18:0 | + |
This table provides a qualitative comparison based on multiple studies. FAAH generally shows a higher affinity and catalytic rate for polyunsaturated acyl chains.
Based on the available data, this compound, a monounsaturated NAE, is expected to be a more favorable substrate for NAAA than polyunsaturated NAEs like anandamide, but likely less efficiently hydrolyzed than saturated NAEs like PEA. For FAAH, its hydrolysis rate would likely be moderate, falling between that of OEA and PEA.
Signaling Pathways and Experimental Workflows
To visualize the enzymatic hydrolysis process and the experimental procedures used to study it, the following diagrams are provided.
Caption: Enzymatic hydrolysis pathways of N-acylethanolamines.
Caption: General experimental workflow for NAE hydrolysis assay.
Experimental Protocols
Below are detailed methodologies for conducting in vitro enzymatic hydrolysis assays for FAAH and NAAA.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This protocol is adapted from established fluorometric assays for FAAH activity.
-
Materials:
-
Recombinant FAAH or tissue homogenate containing FAAH
-
FAAH Assay Buffer: 50 mM Tris-HCl, pH 9.0
-
Substrate: N-Arachidonoyl-7-amino-4-methylcoumarin (AAMCA) or other suitable fluorogenic substrate. C17:1-AMC could be synthesized for direct measurement.
-
Test NAEs (e.g., this compound, AEA, PEA, OEA)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test NAE substrates in the assay buffer.
-
In a 96-well plate, add the FAAH enzyme preparation to each well.
-
To initiate the reaction, add the AAMCA substrate to a final concentration of 10 µM. For competitive assays, co-incubate with the test NAE.
-
Immediately begin kinetic reading on a fluorescence plate reader with excitation at ~355 nm and emission at ~460 nm.
-
Record fluorescence intensity every minute for 30 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to FAAH activity.
-
For Michaelis-Menten kinetics, vary the concentration of the test NAE and measure the initial reaction velocities.
-
N-acylethanolamine-hydrolyzing Acid Amidase (NAAA) Activity Assay
This protocol is based on a radiometric assay using a 14C-labeled substrate.
-
Materials:
-
Recombinant NAAA or lysosomal fraction from tissues/cells
-
NAAA Assay Buffer: 100 mM sodium acetate, pH 5.0, containing 0.1% Triton X-100 and 1 mM DTT
-
Substrate: [14C]-Palmitoylethanolamide or custom synthesized [14C]-C17:1 Anandamide
-
Unlabeled NAEs for competition assays
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare different concentrations of the unlabeled test NAE substrate.
-
In a microcentrifuge tube, combine the NAAA enzyme preparation with the assay buffer.
-
Add the [14C]-labeled substrate (e.g., to a final concentration of 10 µM) and the desired concentration of the unlabeled test NAE.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Terminate the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex and centrifuge to separate the phases. The liberated [14C]-fatty acid will be in the organic phase.
-
Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the amount of product formed and determine the initial reaction velocities for kinetic analysis.
-
Conclusion
The enzymatic hydrolysis of this compound and other N-acylethanolamines is a complex process governed by the distinct specificities of FAAH and NAAA. NAAA shows a clear preference for saturated and monounsaturated NAEs, suggesting it may play a significant role in the degradation of this compound in acidic cellular compartments like lysosomes. Conversely, FAAH, with its preference for polyunsaturated substrates, is likely to hydrolyze this compound less efficiently than anandamide. A thorough understanding of these enzymatic pathways, facilitated by the quantitative data and experimental protocols provided in this guide, is essential for the rational design of selective inhibitors that can modulate the levels of specific NAEs for therapeutic benefit. Further research focusing on direct kinetic analysis of this compound with both enzymes will provide a more complete picture of its metabolic fate.
References
- 1. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 2. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acylethanolamine metabolism with special reference to N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometric Characterization of Human N-acylethanolamine-hydrolyzing Acid Amidase - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: GC-MS vs. LC-MS/MS for C17:1 Anandamide Analysis
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Method Selection
The quantification of N-heptadecenoyl ethanolamide (C17:1 Anandamide), a less common but potentially significant endocannabinoid-like lipid mediator, presents analytical challenges requiring sensitive and specific methodologies. The two primary analytical platforms for this task are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a head-to-head comparison of these techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.
While much of the existing literature focuses on the more abundant N-arachidonoylethanolamine (AEA or anandamide), the principles and methodologies described are directly applicable to the analysis of C17:1 Anandamide (B1667382).
Executive Summary
| Feature | GC-MS | LC-MS/MS |
| Principle | Separation of volatile compounds, requiring derivatization for anandamides. | Separation of compounds in liquid phase, suitable for thermolabile molecules without derivatization. |
| Sample Derivatization | Mandatory to increase volatility and thermal stability. | Generally not required. |
| Sensitivity | High, with potential for low limits of detection. | Typically offers superior sensitivity and lower limits of quantification.[1][2] |
| Specificity | Good, especially with high-resolution MS. | Excellent, particularly with Multiple Reaction Monitoring (MRM). |
| Throughput | Can be lower due to the derivatization step and longer run times.[3] | Generally higher due to simpler sample preparation and faster chromatographic runs. |
| Matrix Effects | Less prone to ion suppression. | Can be susceptible to ion suppression or enhancement from co-eluting matrix components. |
| Cost | Generally lower instrument and maintenance costs. | Higher initial instrument and ongoing operational costs. |
| Recommendation | A robust and cost-effective option, particularly when high throughput is not a primary concern and for structural confirmation studies due to extensive electron ionization libraries. | The gold standard for quantitative bioanalysis of anandamides due to its high sensitivity, specificity, and throughput, especially for complex biological matrices.[4] |
Quantitative Performance Data
The following tables summarize quantitative data for anandamide analysis from various studies. It is important to note that these values are typically for N-arachidonoylethanolamine (AEA) and can vary based on the specific matrix, instrumentation, and protocol used.
Table 1: LC-MS/MS Quantitative Performance for Anandamide
| Parameter | Reported Value | Matrix | Reference |
| Lower Limit of Quantification (LLOQ) | 1.4 ng/mL | Rodent Brain Tissue | [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Rat Brainstem | |
| Lower Limit of Quantification (LLOQ) | 0.03 ng/mL | Cells | |
| Limit of Detection (LOD) | 0.25 ng/mL | Rat Brainstem | |
| Limit of Detection (LOD) | 25 fmol | Not Specified | |
| Linearity | 0.237 - 19 nM | Human Seminal Plasma | |
| Inter-day Precision (%CV) | 6.6 - 17.7% | Human Seminal Plasma | |
| Intra-day Precision (%CV) | 6.3 - 12.5% | Human Seminal Plasma | |
| Recovery | 98.1 - 106.2% | Rodent Brain Tissue |
Table 2: GC-MS Quantitative Performance for Anandamide
| Parameter | Reported Value | Matrix | Reference |
| Linearity | 0.35 - 5.0 ng/mL | Human Plasma | |
| Concentration Measured | 0.69 ng/mL | Human Plasma | |
| Note | Data for this compound is scarce; these values for other anandamides illustrate typical performance. |
Signaling Pathway of Anandamide
Anandamide and related N-acylethanolamines exert their biological effects primarily through the endocannabinoid system. The following diagram illustrates the key steps in anandamide signaling.
Caption: Anandamide retrograde signaling at a synapse.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using GC-MS and LC-MS/MS.
GC-MS Experimental Workflow
Caption: Typical GC-MS experimental workflow.
LC-MS/MS Experimental Workflow
Caption: Typical LC-MS/MS experimental workflow.
Detailed Experimental Protocols
Below are representative protocols for the analysis of anandamides. These should be optimized for this compound and the specific laboratory instrumentation and matrix.
Sample Preparation (General)
-
Homogenization: For tissue samples, homogenize in a suitable solvent (e.g., methanol) containing an internal standard (e.g., this compound-d4).
-
Extraction: Perform a liquid-liquid extraction using a solvent system like chloroform/methanol/water or a solid-phase extraction (SPE) with C18 or silica (B1680970) cartridges. The choice of extraction method can significantly impact recovery and matrix effects.
-
Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the subsequent chromatographic separation.
GC-MS Protocol
-
Derivatization: To the dried extract, add a silylating agent (e.g., BSTFA with 1% TMCS) and incubate to convert the anandamide to its more volatile trimethylsilyl (B98337) (TMS) derivative.
-
GC Separation:
-
Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of around 180-200°C, followed by a ramp to 280-300°C.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the this compound-TMS derivative for quantification.
-
LC-MS/MS Protocol
-
LC Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
MS/MS Detection:
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The [M+H]+ of this compound.
-
Product Ion (Q3): A characteristic fragment ion, often resulting from the loss of the ethanolamine headgroup.
-
-
Optimization: Source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy should be optimized for this compound to maximize signal intensity.
-
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. LC-MS/MS is generally favored for its superior sensitivity, higher throughput, and ability to analyze the native compound without derivatization, making it the method of choice for high-throughput quantitative studies in complex biological matrices. GC-MS, however, remains a valuable, cost-effective, and robust alternative, particularly for structural confirmation and in laboratories where LC-MS/MS is not available. The choice between the two will ultimately depend on the specific research question, required sensitivity, sample throughput, and available resources.
References
- 1. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of phenoxyacyl-ethanolamides and their effects on fatty acid amide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Validation of C17:1 Anandamide Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of endocannabinoid research necessitates robust and reproducible analytical methods for the quantification of lipid signaling molecules. C17:1 Anandamide (B1667382) (N-heptadecanoyl-ethanolamine), a less-studied N-acylethanolamine (NAE), is gaining interest for its potential biological activities. However, the lack of standardized analytical methods and inter-laboratory validation studies hinders direct comparison of research findings. This guide provides a framework for establishing an inter-laboratory validation of C17:1 Anandamide analytical methods, drawing upon established principles for the analysis of other endocannabinoids like anandamide (AEA).
A significant challenge in the quantification of endocannabinoids is the considerable variability in reported concentrations across different studies.[1][2] This variability stems from a lack of standardized procedures for sample collection, processing, and analysis.[2][3] Factors such as the choice of biofluid, pre-analytical handling, and the specific extraction and quantification techniques employed can drastically alter final concentrations.[2] Therefore, inter-laboratory validation is crucial to ensure that data from different study sites are comparable, a critical aspect for multi-center clinical trials and collaborative research.
Comparison of Analytical Methods
The primary methods for endocannabinoid quantification are liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). While both are powerful techniques, they have distinct advantages and disadvantages that can influence their suitability for a given study.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Derivatization | Generally not required, simplifying sample preparation. | Often requires derivatization to increase volatility and sensitivity, which can be complex and time-consuming. |
| Selectivity | Tandem mass spectrometry (MS/MS) offers high selectivity and improved signal-to-noise ratios. | Can provide good selectivity, especially with high-resolution instruments. |
| Throughput | Can be adapted for high-throughput analysis. | Typically has a lower throughput compared to modern LC-MS systems. |
| Instrumentation Cost | Tandem MS instruments can have a higher initial cost. | Single quadrupole GC-MS systems can be more affordable. |
| Historical Context | The vast majority of recent endocannabinoid analyses have been performed using LC-MS. | Initial characterization of endocannabinoids was performed using GC-MS. |
Experimental Protocols
A standardized experimental protocol is the cornerstone of any successful inter-laboratory validation study. The following outlines a general workflow for the analysis of this compound, which should be rigorously adhered to by all participating laboratories.
Sample Preparation: Extraction and Purification
The goal of sample preparation is to efficiently extract this compound from the biological matrix while minimizing interferences. Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protocol for Solid-Phase Extraction (SPE):
-
Sample Homogenization: Homogenize tissue samples in a suitable buffer at low temperatures to minimize enzymatic degradation.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition a C18 SPE column with methanol (B129727) followed by water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE column.
-
Washing: Wash the column with a low-organic-content solvent to remove polar impurities.
-
Elution: Elute this compound and other lipids with a high-organic-content solvent (e.g., acetonitrile (B52724) or methanol).
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Analytical Quantification: LC-MS/MS
LC-MS/MS is the most widely used technique for the sensitive and selective quantification of endocannabinoids.
LC-MS/MS Parameters:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 250 mm).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium (B1175870) acetate.
-
Flow Rate: 300 µL/min.
-
Column Temperature: 50°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., d4-C16:0-EA) should be optimized.
-
Inter-laboratory Validation Framework
To assess the comparability of results between laboratories, a cross-validation study should be performed. This involves the analysis of identical sets of quality control (QC) samples and blinded clinical study samples by each participating laboratory.
Validation Parameters and Acceptance Criteria:
| Parameter | Description | Acceptance Criteria |
| Accuracy | The closeness of the mean test results to the true concentration. | Within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). |
| Precision (Intra- and Inter-assay) | The closeness of agreement among a series of measurements. | Coefficient of Variation (CV) should not exceed 15% (20% for LLOQ). |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10, with accuracy and precision within 20%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible across the concentration range. |
Visualizing the Workflow and Pathways
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Anandamide Signaling Pathway
Caption: Simplified Anandamide signaling and metabolism pathway.
By adhering to a rigorously defined and validated analytical protocol, researchers can significantly reduce inter-laboratory variability, thereby enhancing the reliability and comparability of this compound quantification in both preclinical and clinical research.
References
- 1. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis [mdpi.com]
- 3. researchgate.net [researchgate.net]
Assessing the Specificity of C17:1 Anandamide in Receptor Binding Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of endocannabinoids and their analogs is a burgeoning field in pharmacology, with immense therapeutic potential. Among these compounds, N-arachidonoylethanolamine (Anandamide, AEA), has been extensively characterized. This guide focuses on assessing the receptor binding specificity of a less-studied analog, C17:1 Anandamide (N-heptadecenoylethanolamine). Due to the limited direct experimental data on this compound, this document provides a comparative analysis based on the well-established profile of Anandamide (AEA) and known structure-activity relationships within the endocannabinoid family. This guide will delve into its potential interactions with primary cannabinoid receptors (CB1 and CB2) and key off-target receptors, offering a framework for future experimental validation.
Comparative Receptor Binding Affinities
Anandamide (AEA) is a partial agonist at both CB1 and CB2 receptors, typically exhibiting slightly higher affinity for CB1.[1] The length and saturation of the fatty acid chain are known to influence receptor affinity. For instance, replacing the arachidonoyl tail (20:4) with oleyl (18:1) or linoleyl (18:2) chains results in analogues with lower affinities for both CB1 and CB2 receptors. This compound possesses a monounsaturated 17-carbon chain, which is shorter and more saturated than that of AEA. Based on these established structure-activity relationships, it is hypothesized that this compound will exhibit a distinct binding profile, potentially with altered affinity and selectivity for CB1 and CB2 receptors compared to AEA.
Table 1: Comparative Binding Affinities of Anandamide and Related Ligands
| Compound | Receptor | Ki (nM) | Notes |
| Anandamide (AEA) | Human CB1 | 89[2] | Endogenous ligand, partial agonist. |
| Human CB2 | 371[2] | Lower affinity for CB2 compared to CB1. | |
| Rat TRPV1 | pKi = 5.68[2] | Also acts on this off-target receptor. | |
| GPR55 | EC50 = 18 nM[2] | An identified off-target receptor. | |
| 2-Arachidonoylglycerol (2-AG) | Human CB1 | ~472 | Generally a full agonist with higher efficacy than AEA.[3] |
| Human CB2 | ~1400 | Binds to both CB1 and CB2.[1] | |
| Oleoylethanolamide (OEA) | PPARα | High affinity | Does not bind to cannabinoid receptors but to PPARα.[4] |
| WIN 55,212-2 | Human CB1 | 1.89 - 123 | Synthetic cannabinoid, high-affinity agonist. |
| Human CB2 | 0.28 - 16.2 | High affinity for both receptors. | |
| SR141716A (Rimonabant) | Human CB1 | 1.98 | Selective CB1 antagonist/inverse agonist. |
| SR144528 | Human CB2 | 0.60 | Selective CB2 antagonist/inverse agonist. |
Experimental Protocols
To empirically determine the binding specificity of this compound, standard receptor binding assays are essential. The following protocols are widely accepted for characterizing cannabinoid ligands.
Competitive Radioligand Binding Assay
This is a conventional method to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]CP-55,940 (a high-affinity synthetic cannabinoid agonist)
-
Receptor Source: Cell membranes prepared from cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled high-affinity ligand (e.g., WIN 55,212-2).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of this compound or the non-specific binding control.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This method offers a non-radioactive alternative for measuring ligand binding in a homogeneous format.
Materials:
-
Test Compound: this compound
-
Fluorescent Ligand: A fluorescently labeled cannabinoid receptor ligand.
-
Receptor Source: Cell membranes expressing epitope-tagged (e.g., SNAP-tag) CB1 or CB2 receptors.
-
FRET Donor: A long-lifetime fluorophore (e.g., Terbium cryptate) conjugated to an antibody that recognizes the epitope tag.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5% BSA, pH 7.4.
-
A microplate reader capable of TR-FRET measurements.
Procedure:
-
Label the receptor-expressing membranes with the FRET donor.
-
In a microplate, add the labeled membranes, the fluorescent ligand, and varying concentrations of this compound.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal. The signal will decrease as the unlabeled this compound displaces the fluorescent ligand.
-
Calculate the IC50 and subsequently the Ki value.
Signaling Pathways and Potential Off-Target Effects
Understanding the downstream signaling of the primary targets and the potential for off-target interactions is crucial for a complete specificity assessment.
CB1 and CB2 Receptor Signaling
Both CB1 and CB2 are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Upon activation, they initiate a cascade of intracellular events.
Potential Off-Target Interactions
Anandamide is known to interact with other receptors, which could also be potential targets for this compound. A thorough specificity assessment should include binding and functional assays for these off-targets.
-
TRPV1 (Transient Receptor Potential Vanilloid 1): Anandamide is an agonist at this ion channel, which is involved in pain sensation and inflammation.[5]
-
GPR55 (G protein-coupled receptor 55): This orphan GPCR has been proposed as a novel cannabinoid receptor and is activated by anandamide.[2]
-
TASK-1 (TWIK-related acid-sensitive K+ channel 1): Anandamide can directly block this potassium channel, an effect independent of CB1 and CB2 receptors.
-
Peroxisome Proliferator-Activated Receptors (PPARs): While Anandamide's interaction is less pronounced, other N-acylethanolamines like OEA are potent PPARα agonists.[4]
Experimental Workflow for Specificity Assessment
A logical workflow is necessary to systematically evaluate the specificity of a novel compound like this compound.
Conclusion
While direct experimental data for this compound is currently lacking, this guide provides a comprehensive framework for its assessment based on the well-understood pharmacology of Anandamide and related endocannabinoids. The structure of this compound suggests it will interact with the endocannabinoid system, but with potentially different affinity and selectivity compared to Anandamide. A systematic evaluation using the described experimental protocols is necessary to fully elucidate its receptor binding specificity and therapeutic potential. Researchers are encouraged to perform head-to-head comparisons with Anandamide and other relevant ligands to accurately position this compound within the complex landscape of cannabinoid pharmacology.
References
- 1. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anandamide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of N-Heptadecenoylethanolamine (C17:1 Anandamide) Versus Other FAAH Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various Fatty Acid Amide Hydrolase (FAAH) inhibitors, with a focus on understanding the potential of N-heptadecenoylethanolamine (C17:1 Anandamide) within this class of therapeutic agents. FAAH is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (AEA). Inhibition of FAAH elevates endogenous anandamide levels, offering a promising therapeutic strategy for a range of neurological and inflammatory disorders without the psychoactive side effects associated with direct cannabinoid receptor agonists.
Quantitative Comparison of FAAH Inhibitors
The efficacy of FAAH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by half. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the IC50 values for several well-known FAAH inhibitors against human and rat FAAH.
| Inhibitor | Type | Target(s) | IC50 (Human FAAH) | IC50 (Rat FAAH) | Reference(s) |
| URB597 | Irreversible | FAAH | 3 nM - 4.6 nM | 5 nM | [1][2] |
| PF-3845 | Irreversible | FAAH | Kᵢ = 230 nM | - | [3][4] |
| JZL195 | Dual | FAAH & MAGL | 2 nM | - | |
| AM4303 | Selective | FAAH | 2 nM | 1.9 nM | |
| Methanandamide | Anandamide Analog | FAAH Substrate/Weak Inhibitor | - | - | |
| OL-135 | Reversible | FAAH | - | - |
Note: Data for this compound is not currently available. The provided data for other inhibitors serves as a benchmark for future comparative studies. Kᵢ (inhibition constant) is another measure of inhibitor potency.
Structure-Activity Relationship of N-Acylethanolamines and FAAH
The interaction between N-acylethanolamines (NAEs) and FAAH is influenced by the structure of the fatty acyl chain. Studies on FAAH substrate specificity indicate that the enzyme preferentially hydrolyzes NAEs with longer, polyunsaturated acyl chains. Anandamide (N-arachidonoylethanolamine, C20:4) is a high-affinity substrate for FAAH. While FAAH-1 shows a preference for polyunsaturated substrates like anandamide, FAAH-2 exhibits greater activity with monounsaturated NAEs (e.g., C18:1). This suggests that this compound (N-heptadecenoylethanolamine), as a monounsaturated NAE, is likely a substrate for FAAH and may act as a competitive inhibitor, although its potency relative to other inhibitors remains to be experimentally determined.
Experimental Protocols
To determine the comparative efficacy of this compound, a standardized in vitro FAAH inhibition assay is essential. The following protocol describes a common fluorometric method.
In Vitro Fluorometric FAAH Inhibition Assay
Principle:
This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH cleaves the amide bond, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of fluorescence increase is directly proportional to FAAH activity. In the presence of an inhibitor, the rate of substrate hydrolysis decreases, leading to a reduction in the fluorescence signal. The potency of the inhibitor is determined by calculating its IC50 value.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AAMCA)
-
Test compound (this compound) and reference inhibitors (e.g., URB597)
-
Solvent for compounds (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FAAH enzyme in assay buffer.
-
Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent.
-
Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the following:
-
Assay Buffer
-
Enzyme solution
-
Serial dilutions of the test compound or reference inhibitor.
-
-
Include control wells:
-
100% Activity Control: Enzyme, buffer, and solvent (without inhibitor).
-
Blank Control: Buffer and substrate (without enzyme).
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at 37°C for a set duration (e.g., 30 minutes), with readings taken at regular intervals (e.g., every minute).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Normalize the reaction rates to the 100% activity control.
-
Plot the percentage of FAAH inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental procedures involved in the study of FAAH inhibitors, the following diagrams have been generated using the DOT language.
Caption: Anandamide Signaling and FAAH Inhibition Pathway.
Caption: Experimental Workflow for FAAH Inhibition Assay.
Conclusion
The development of selective and potent FAAH inhibitors holds significant promise for the treatment of various medical conditions. While this compound is an intriguing candidate due to its structural similarity to anandamide, its efficacy as a FAAH inhibitor requires experimental validation. The data on existing FAAH inhibitors and the detailed experimental protocol provided in this guide offer a robust framework for researchers to undertake a comparative analysis of this compound. Such studies are crucial to elucidate its therapeutic potential and to advance the field of endocannabinoid-based drug discovery. Future research should focus on determining the IC50 of this compound and conducting in vivo studies to assess its pharmacological effects.
References
Validating the Use of C17:1 Anandamide in Different Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the precise quantification of endocannabinoids, the choice of an appropriate internal standard is critical for analytical accuracy and reliability. This guide provides an objective comparison of C17:1 Anandamide (B1667382), a non-deuterated internal standard, with stable isotope-labeled alternatives, supported by experimental data and detailed methodologies for its application in various biological matrices.
The Role of Internal Standards in Quantitative Analysis
In mass spectrometry-based quantification, internal standards (IS) are essential for correcting variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations, thus providing a reliable reference for accurate quantification.
C17:1 Anandamide as an Internal Standard
This compound, also known as 10Z-heptadecenoylethanolamide, is an N-acyl ethanolamide derivative of heptadecanoic acid.[1] It has been utilized as an internal standard in the mass spectrometry analysis for the measurement of endocannabinoids, particularly 2-arachidonoyl glycerol (B35011) (2-AG), in biological matrices such as brain tissue.[1] As a structural analog to endogenous anandamide (AEA), it shares similar chemical properties, making it a potential candidate for an internal standard.
Comparison with Alternative Internal Standards
The gold standard for internal standards in mass spectrometry are stable isotope-labeled (SIL) compounds, such as deuterated (e.g., d4-AEA, d8-2-AG) or ¹³C-labeled analogs of the target analytes.[2][3] These standards are chemically identical to the analyte but have a higher mass, allowing them to be distinguished by the mass spectrometer.
Advantages of Stable Isotope-Labeled Internal Standards:
-
Co-elution: SIL standards co-elute with the native analyte in liquid chromatography (LC), meaning they experience the exact same matrix effects (ion suppression or enhancement).[3]
-
Similar Ionization Efficiency: They exhibit nearly identical ionization efficiency to the analyte, leading to more accurate correction.[3]
-
Reduced Variability: They effectively compensate for analyte loss during sample preparation and extraction.
Limitations of Non-Deuterated Internal Standards like this compound:
-
Chromatographic Separation: As a different molecule, this compound will have a slightly different retention time than the analytes of interest. This means it may not experience the exact same matrix effects, potentially leading to less accurate quantification.
-
Differential Ionization: Its ionization efficiency may differ from the analyte, which can introduce bias.
-
Availability in Matrix: It is crucial to ensure that the non-deuterated internal standard is not endogenously present in the biological sample.
Quantitative Performance Comparison
| Parameter | Stable Isotope-Labeled Internal Standards (e.g., d4-AEA, d8-2-AG) | This compound (Expected Performance) |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (often within ±10%) | Generally acceptable, but may show slightly higher bias due to differential matrix effects. |
| Precision (% RSD) | Typically <15% for both intra- and inter-day precision | Expected to be slightly higher than SIL-IS due to potential for greater variability in matrix effects. |
| Recovery (%) | High and consistent, as it corrects for losses throughout the procedure | May be more variable depending on the extraction efficiency of this compound relative to the analyte. |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Low pg/mL to low ng/mL range in various matrices | Similar to SIL-IS, depending on the sensitivity of the instrument. |
Experimental Protocols
Below are detailed methodologies for the analysis of endocannabinoids in biological matrices, with a focus on utilizing this compound as an internal standard for the quantification of 2-AG in brain tissue.
Sample Preparation: Lipid Extraction from Brain Tissue
-
Homogenization: Weigh the frozen brain tissue and homogenize it in a suitable volume of ice-cold methanol (B129727) or a mixture of chloroform (B151607):methanol (2:1, v/v).
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenate.
-
Lipid Extraction: Perform a liquid-liquid extraction. A common method is the Bligh-Dyer extraction:
-
Add chloroform and water to the methanol homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as acetonitrile (B52724):water (1:1, v/v).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of endocannabinoids.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for endocannabinoids.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. The transitions from the precursor ion to a specific product ion are monitored for both the analyte (e.g., 2-AG) and the internal standard (this compound).
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 2-Arachidonoylglycerol (2-AG) | 379.3 | 287.3 |
| This compound (IS) | 312.3 | 62.1 |
Mandatory Visualizations
Caption: Endocannabinoid synthesis, degradation, and receptor signaling pathway.
Caption: Experimental workflow for endocannabinoid analysis using LC-MS/MS.
References
A Head-to-Head Battle of Standards: C17:1 Anandamide vs. Deuterated Anandamide in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of anandamide (B1667382) and other endocannabinoids, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of C17:1 Anandamide and deuterated anandamide standards, supported by established principles of mass spectrometry and experimental data from scientific literature.
Performance Comparison: this compound vs. Deuterated Anandamide
The following table summarizes the key performance characteristics of this compound and deuterated anandamide (e.g., Anandamide-d8) when used as internal standards in LC-MS/MS analysis.
| Feature | This compound (Structural Analog) | Deuterated Anandamide (e.g., AEA-d8) | Advantage |
| Chemical Structure | Similar to anandamide but with a C17:1 acyl chain. | Identical to anandamide with deuterium (B1214612) atoms replacing some hydrogen atoms. | Deuterated Anandamide |
| Co-elution with Analyte | Elutes closely to anandamide but may have a slightly different retention time. | Co-elutes perfectly with anandamide. | Deuterated Anandamide |
| Correction for Matrix Effects | Good correction, but differences in ionization efficiency compared to the analyte can occur. | Excellent correction as it experiences the same ionization suppression or enhancement as the analyte. | Deuterated Anandamide |
| Compensation for Extraction Variability | Good compensation for losses during sample preparation. | Excellent compensation as it mimics the analyte's behavior throughout the extraction process. | Deuterated Anandamide |
| Accuracy and Precision | Can provide good accuracy and precision, but may be compromised by differential matrix effects. | Provides the highest level of accuracy and precision in quantitative bioanalysis. | Deuterated Anandamide |
| Commercial Availability | Readily available from various suppliers. | Generally available, but may be more specialized. | This compound |
| Cost | Typically more cost-effective. | Can be more expensive due to the synthetic process of deuterium labeling. | This compound |
Experimental Data Summary
The following table presents typical mass spectrometric parameters for anandamide and a commonly used deuterated internal standard, Anandamide-d8.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Anandamide (AEA) | 348.3 | 62.1 |
| Anandamide-d8 (AEA-d8) | 356.3 | 63.1 |
Note: These values may vary slightly depending on the instrument and analytical conditions.
Experimental Protocols
Below are generalized protocols for sample preparation and LC-MS/MS analysis of anandamide.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard solution (either this compound or deuterated anandamide).
-
Add 500 µL of a cold extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of isopropanol (B130326) and ethyl acetate).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) containing a small amount of an additive like formic acid or ammonium (B1175870) acetate to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used to monitor the specific precursor-to-product ion transitions for both anandamide and the internal standard.
Visualizing the Anandamide Signaling Pathway
Anandamide, an endogenous cannabinoid, plays a crucial role in various physiological processes by activating cannabinoid receptors. The following diagram illustrates the key steps in the anandamide signaling pathway.
Caption: Anandamide signaling pathway.
Experimental Workflow for Anandamide Quantification
The following diagram outlines the typical workflow for the quantitative analysis of anandamide from biological samples.
Caption: LC-MS/MS workflow for anandamide.
Conclusion
Deuterated anandamide standards remain the superior choice for the quantitative analysis of anandamide, offering the highest degree of accuracy and precision by effectively mitigating matrix effects and other sources of analytical variability. However, this compound serves as a reliable and cost-effective alternative. The selection between these two standards will ultimately depend on the specific requirements of the study, budget constraints, and the availability of the deuterated analog. For regulated bioanalysis and studies demanding the utmost accuracy, the investment in a deuterated internal standard is highly recommended. For high-throughput screening or preliminary research where cost is a significant factor, this compound can provide robust and acceptable results.
References
Safety Operating Guide
Proper Disposal Procedures for C17:1 Anandamide: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of C17:1 Anandamide. This document provides immediate, actionable safety and logistical information, including operational and disposal plans, to ensure the safe management of this endocannabinoid in a laboratory setting.
Introduction to Anandamide and Its Hazard Profile
Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes.[1] As a bioactive lipid, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. While not explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA), its classification depends on whether it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the conflicting toxicological data, a conservative approach, treating it as a potentially hazardous substance, is recommended.
Quantitative Data Summary
For quick reference, the key quantitative data for Anandamide are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₇NO₂ | [2] |
| Molar Mass | 347.53 g/mol | [2] |
| Physical Appearance | Pale Yellow Oily Liquid | [2][3] |
| Solubility | Insoluble in water; Soluble in ethanol | |
| Acute Oral Toxicity (Rat LD50) | 11 mg/kg | |
| Acute Oral Toxicity (Mouse NOAEL) | 2,000 mg/kg bw |
Note on Toxicity Data: There is a significant discrepancy in the reported acute oral toxicity values. The LD50 of 11 mg/kg in rats suggests high toxicity, while the NOAEL of 2,000 mg/kg bw in mice indicates lower toxicity. Due to this conflicting information, it is crucial to handle Anandamide with a high degree of caution, assuming a higher toxicity profile.
Personal Protective Equipment (PPE) and Handling
When handling Anandamide, appropriate personal protective equipment should always be worn to minimize exposure.
Recommended PPE:
-
Gloves: Chemically resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of aerosols.
-
Keep containers tightly sealed when not in use.
-
Wash hands thoroughly after handling.
Spill Management Protocol
In the event of an Anandamide spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to contain the substance.
-
Collect the Waste: Carefully collect the absorbed material and any contaminated soil into a labeled, sealable container for hazardous waste.
-
Clean the Area: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report the Spill: Report the incident to the laboratory supervisor and the institution's environmental health and safety (EHS) office.
Disposal Procedures
The primary principle for the disposal of Anandamide is that it should not be disposed of down the drain or in regular trash. All waste containing Anandamide must be collected and managed as hazardous chemical waste.
Waste Collection
-
Pure Anandamide and Concentrated Solutions: Collect in a designated, labeled, and sealed container. The container should be compatible with organic compounds.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and paper towels that are contaminated with Anandamide should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Aqueous Solutions: While Anandamide has low water solubility, any aqueous waste streams that may be contaminated should be collected as hazardous waste.
Chemical Inactivation (Optional Pre-treatment)
As an additional safety measure before collection by a licensed waste disposal service, Anandamide can be chemically degraded in the laboratory. The recommended method is alkaline hydrolysis, which breaks the amide bond, rendering the molecule inactive.
Experimental Protocol for Alkaline Hydrolysis of Anandamide:
Materials:
-
Anandamide waste
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (B109758) or Dioxane
-
Appropriate reaction vessel (e.g., round-bottom flask)
-
Stir plate and stir bar
-
Heating mantle (if necessary)
-
pH paper or meter
Procedure:
-
In a well-ventilated fume hood, dissolve the Anandamide waste in a 9:1 mixture of dichloromethane or dioxane and methanol.
-
Prepare a 4N solution of NaOH in methanol.
-
Slowly add the 4N NaOH in methanol solution to the Anandamide solution with stirring. A typical molar ratio would be an excess of NaOH to ensure complete hydrolysis.
-
Allow the reaction to proceed at room temperature with continuous stirring. The reaction time will vary depending on the concentration of Anandamide but can be monitored by thin-layer chromatography (TLC). For more stable amides, gentle heating under reflux may be required.
-
After the reaction is complete (as indicated by the disappearance of the Anandamide spot on TLC), neutralize the solution with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
The resulting solution, containing the degradation products (arachidonic acid and ethanolamine (B43304) salts), should be collected as hazardous waste.
Waste Disposal Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the decision-making process for Anandamide disposal and its biological degradation pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
